molecular formula C5H9N3O B1372614 4-Propyl-1,2,5-oxadiazol-3-amine CAS No. 872188-99-3

4-Propyl-1,2,5-oxadiazol-3-amine

Cat. No.: B1372614
CAS No.: 872188-99-3
M. Wt: 127.14 g/mol
InChI Key: JYMNMNWIWJSHDM-UHFFFAOYSA-N
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Description

4-Propyl-1,2,5-oxadiazol-3-amine is a useful research compound. Its molecular formula is C5H9N3O and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-propyl-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-2-3-4-5(6)8-9-7-4/h2-3H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMNMNWIWJSHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NON=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Pharmacological Potential of 1,2,5-Oxadiazole Scaffolds: A Case for 4-Propyl-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,5-oxadiazole, or furazan, nucleus is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the 1,2,5-oxadiazole scaffold, focusing on its synthesis, established biological activities, and underlying mechanisms of action. While direct literature on the specific 4-Propyl-1,2,5-oxadiazol-3-amine derivative is sparse, this paper will extrapolate from known structure-activity relationships within the oxadiazole class to build a strong rationale for its potential as a valuable lead structure in drug discovery. We will delve into key therapeutic areas, particularly oncology, and provide detailed experimental protocols for synthesis and evaluation, aimed at researchers, scientists, and drug development professionals seeking to exploit the potential of this versatile chemical entity.

Introduction: The Privileged 1,2,5-Oxadiazole Scaffold

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with nitrogen-containing rings being particularly prevalent.[1] Among these, the oxadiazole isomers are considered "privileged structures" due to their ability to engage in various biological interactions and their metabolic stability.[2] There are four isomers of oxadiazole: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole.[3][4][5] This guide focuses on the 1,2,5-oxadiazole (furazan) scaffold, a class of compounds noted for its wide-ranging therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and vasodilatory effects.[6][7][8][9]

A particularly noteworthy feature of the 1,2,5-oxadiazole N-oxide (furoxan) derivatives is their capacity to act as nitric oxide (NO) donors under physiological conditions.[7][8] This intrinsic property opens up avenues for developing novel therapeutics for cardiovascular and inflammatory diseases. The stability of the oxadiazole ring also makes it an excellent bioisostere for ester and amide groups, a common strategy in drug design to improve pharmacokinetic profiles.[2]

This document will synthesize the current understanding of 1,2,5-oxadiazole derivatives and construct a predictive framework for the pharmacological promise of the underexplored this compound scaffold, offering both a review of the field and a forward-looking research prospectus.

Synthetic Strategies and Chemical Properties

The accessibility of a chemical scaffold is paramount for its exploration in drug discovery. Fortunately, a variety of synthetic routes to 1,2,5-oxadiazoles have been established, allowing for the creation of diverse chemical libraries.

General Synthesis Overview

Common synthetic strategies for the 1,2,5-oxadiazole ring system include cycloaddition, dimerization of nitrile oxides, and cyclodehydration reactions.[7] A frequently employed and robust method involves the cyclization of α-dioximes, which are readily prepared from corresponding ketones or vicinal-dioximes. The choice of synthetic route is critical as it dictates the potential for substitution and functional group tolerance, which are key for subsequent structure-activity relationship (SAR) studies.

Below is a generalized workflow for a common synthetic approach.

Start Starting Material (e.g., α-Diketone) Step1 Step 1: Oximation (with Hydroxylamine) Start->Step1 Reagents: NH2OH·HCl, Base Intermediate1 Intermediate: α-Dioxime Step1->Intermediate1 Step2 Step 2: Dehydrative Cyclization (e.g., using a dehydrating agent) Intermediate1->Step2 Conditions: Heat, Acid/Base catalyst Product Final Product: Substituted 1,2,5-Oxadiazole Step2->Product

Caption: Generalized workflow for the synthesis of 1,2,5-oxadiazole scaffolds.

Detailed Protocol: Synthesis of a Disubstituted 1,2,5-Oxadiazole

This protocol describes a representative synthesis via the cyclization of an amidoxime, a versatile method for generating substituted oxadiazoles.[10]

Objective: To synthesize a 3,4-disubstituted-1,2,5-oxadiazole from a nitrile precursor.

Materials:

  • Substituted Nitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Acyl chloride or Carboxylic acid

  • Dehydrating agent (e.g., Thionyl chloride (SOCl₂), or a carbodiimide like EDC)

  • Anhydrous solvents (e.g., Ethanol, Dichloromethane (DCM), Pyridine)

Methodology:

  • Step 1: Synthesis of the Amidoxime Intermediate a. Dissolve the starting nitrile (1 equivalent) in aqueous ethanol. b. Add hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.2 equivalents) to the solution. c. Reflux the mixture for 5-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. e. Purify the resulting crude amidoxime by recrystallization or column chromatography. The rationale for this step is to generate the key nucleophilic intermediate required for the subsequent cyclization.

  • Step 2: Acylation of the Amidoxime a. Dissolve the purified amidoxime (1 equivalent) in an anhydrous solvent like DCM or pyridine at 0°C. b. Slowly add the desired acylating agent (e.g., acyl chloride, 1.1 equivalents) dropwise. c. Allow the reaction to stir at room temperature for 6-12 hours. The acylation step introduces the second substituent and sets the stage for ring closure.

  • Step 3: Dehydrative Cyclization to form the 1,2,5-Oxadiazole Ring a. Heat the acylated intermediate from the previous step in a high-boiling point solvent (e.g., toluene or xylene) at reflux, or treat with a dehydrating agent like SOCl₂ at room temperature. b. The cyclization is driven by the elimination of a water molecule to form the stable aromatic oxadiazole ring. c. Monitor the reaction by TLC until the starting material is consumed. d. After completion, quench the reaction carefully (if using reactive agents like SOCl₂), wash with brine, dry over sodium sulfate, and concentrate in vacuo. e. Purify the final 1,2,5-oxadiazole derivative using silica gel column chromatography.

The Pharmacological Landscape

Derivatives of the 1,2,5-oxadiazole scaffold have demonstrated significant activity across multiple therapeutic domains, with anticancer applications being one of the most extensively studied.

Anticancer Potential

The search for novel antiproliferative agents is a continuous effort in oncology, driven by the need to overcome drug resistance and reduce toxicity.[11] The 1,2,5-oxadiazole scaffold has emerged as a promising foundation for the development of new anticancer drugs.[12]

Mechanism of Action: Topoisomerase I Inhibition One of the key mechanisms through which these compounds exert their cytotoxic effects is the inhibition of topoisomerase I.[11][13] Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.

Oxadiazole 1,2,5-Oxadiazole Derivative DNA_Complex Topo I-DNA Cleavable Complex Oxadiazole->DNA_Complex Stabilizes TopoI Topoisomerase I (Topo I) TopoI->DNA_Complex Binds to DNA DNA_Complex->TopoI Prevents Re-ligation Replication DNA Replication Fork DNA_Complex->Replication Collision with DSB DNA Double-Strand Breaks Replication->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis

Caption: Mechanism of action via Topoisomerase I inhibition by 1,2,5-oxadiazole derivatives.

Cytotoxicity Data Studies have demonstrated the cytotoxic effects of various 1,2,5-oxadiazole derivatives against a panel of human cancer cell lines. The data below, synthesized from the literature, highlights the potency of this scaffold.[11][12][13]

Compound ClassCancer Cell LineActivity MetricValueReference
Disubstituted OxadiazolesHCT-116 (Colon)CytotoxicitySignificant[11][13]
Disubstituted OxadiazolesHeLa (Cervical)CytotoxicitySignificant[11][13]
Oxadiazole Derivative 19MCF-7 (Breast)IC₅₀5.70 µM[12]
Oxadiazole Derivative 20MCF-7 (Breast)IC₅₀2.40 µM[12]
Steroid-Oxadiazole HybridsHepG2, A549, HCT-116AntiproliferativeActive[12]
Other Therapeutic Applications

Beyond oncology, the 1,2,5-oxadiazole core is integral to compounds with a variety of other biological activities:

  • Antibacterial and Antifungal Agents: The scaffold has been incorporated into molecules showing activity against various microbial strains.[7][8]

  • Anti-inflammatory Agents: Certain derivatives have shown potential in modulating inflammatory pathways.[6]

  • Vasodilating Agents: Primarily through the NO-donating properties of furoxan derivatives, these compounds can induce relaxation of blood vessels.[7][8]

Spotlight on this compound: A Predictive Analysis

  • The 3-Amine Group (-NH₂): The presence of a primary amine is a significant feature. This group can act as a hydrogen bond donor and acceptor, which is critical for specific interactions with biological targets like enzyme active sites. Furthermore, the amine serves as a crucial chemical handle for further derivatization, enabling the rapid synthesis of a focused library of analogues to optimize activity and pharmacokinetic properties.

  • The 4-Propyl Group (-CH₂CH₂CH₃): The propyl substituent is a small, lipophilic alkyl chain. This feature is expected to enhance the compound's lipophilicity compared to unsubstituted analogues. This can improve cell membrane permeability, a key factor for reaching intracellular targets like topoisomerase I. The propyl group can also engage in van der Waals or hydrophobic interactions within the binding pocket of a target protein, potentially increasing binding affinity and potency.

Hypothesized Potential: Given these features, the this compound scaffold is a compelling candidate for anticancer drug discovery. Its structural elements suggest a favorable profile for both target engagement (via the amine) and cellular uptake (via the propyl group).

Proposed Research Workflow

A logical next step would be to synthesize and screen this specific molecule and its derivatives. The following workflow is proposed as a robust starting point for its evaluation.

Synthesis Chemical Synthesis of This compound & Analogue Library Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification PrimaryScreen Primary Screening: In Vitro Cytotoxicity (MTT Assay on Cancer Panel) Purification->PrimaryScreen HitID Hit Identification (Compounds with IC₅₀ < 10 µM) PrimaryScreen->HitID SecondaryScreen Secondary Screening: Mechanism of Action Studies (e.g., Topo I Inhibition Assay) HitID->SecondaryScreen LeadSelection Lead Compound Selection SecondaryScreen->LeadSelection Optimization Lead Optimization (SAR Studies) LeadSelection->Optimization

Sources

An In-depth Technical Guide to 3-Amino-4-propyl-1,2,5-oxadiazole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the 1,2,5-Oxadiazole Scaffold

The strategic incorporation of an amino group at the 3-position and a propyl group at the 4-position of the 1,2,5-oxadiazole ring is anticipated to confer specific physicochemical and pharmacological characteristics. The amino group provides a key site for further functionalization, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. The propyl group, a small lipophilic moiety, can influence the molecule's ADME (absorption, distribution, metabolism, and excretion) properties, potentially enhancing its oral bioavailability and cell permeability.

Chemical Identifiers and Physicochemical Properties

Due to the limited public data for 4-Propyl-1,2,5-oxadiazol-3-amine, a definitive CAS number and other specific identifiers could not be retrieved. However, based on its chemical structure, we can deduce its fundamental properties.

IdentifierValueSource
IUPAC Name This compoundIUPAC Nomenclature
Alternative Name 3-Amino-4-propylfurazanCommon Nomenclature
Chemical Formula C₅H₉N₃OCalculated
Molecular Weight 127.15 g/mol Calculated
SMILES CCCc1c(non1)NPredicted
InChI InChI=1S/C5H9N3O/c1-2-3-5-4(6)7-9-8-5/h2-3,6H2,1H3Predicted

Note: These identifiers are predicted based on the chemical structure and have not been experimentally verified through database retrieval.

Synthetic Strategy: A Plausible Route to 3-Amino-4-propyl-1,2,5-oxadiazole

The synthesis of 3-amino-4-substituted-1,2,5-oxadiazoles typically involves a multi-step process starting from readily available precursors. A plausible and efficient synthetic pathway for 3-Amino-4-propyl-1,2,5-oxadiazole is outlined below, adapted from established methodologies for analogous compounds[1].

Experimental Protocol

Step 1: Synthesis of (E)-Pentane-2,3-dione dioxime

  • To a stirred solution of pentane-2,3-dione in ethanol, add an aqueous solution of hydroxylamine hydrochloride.

  • Slowly add an aqueous solution of sodium hydroxide while maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dioxime.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Cyclization to 3,4-Dipropyl-1,2,5-oxadiazole N-oxide (Furoxan)

  • Dissolve the (E)-pentane-2,3-dione dioxime in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution in an ice bath and add a mild oxidizing agent, such as sodium hypochlorite solution, dropwise.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude furoxan derivative.

Step 3: Deoxygenation to 3,4-Dipropyl-1,2,5-oxadiazole (Furazan)

  • Treat the 3,4-dipropyl-1,2,5-oxadiazole N-oxide with a deoxygenating agent like triphenylphosphine in a suitable solvent (e.g., toluene).

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting furazan derivative by column chromatography.

Step 4: Amination to 3-Amino-4-propyl-1,2,5-oxadiazole

  • A plausible, though potentially challenging, final step would involve a selective amination of the 3-position. This could be explored through methods such as nucleophilic aromatic substitution on a suitably activated precursor (e.g., a 3-halo-4-propyl-1,2,5-oxadiazole) or through a rearrangement reaction from a related functional group. The development of this specific transformation would require dedicated experimental investigation.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Dioxime Formation cluster_step2 Step 2: Furoxan Synthesis cluster_step3 Step 3: Furazan Synthesis cluster_step4 Step 4: Amination A Pentane-2,3-dione C (E)-Pentane-2,3-dione dioxime A->C B Hydroxylamine Hydrochloride B->C D 3,4-Dipropyl-1,2,5-oxadiazole N-oxide C->D Oxidative Cyclization E 3,4-Dipropyl-1,2,5-oxadiazole D->E Deoxygenation F 3-Amino-4-propyl-1,2,5-oxadiazole E->F Amination (Proposed) STAT3_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Target Gene Transcription (Proliferation, Survival) pSTAT3->Gene Inhibitor 3-Amino-4-propyl- 1,2,5-oxadiazole Derivative Inhibitor->STAT3 Inhibition

Caption: Potential inhibition of the STAT3 signaling pathway.

Nitric Oxide Donors

The 1,2,5-oxadiazole N-oxide (furoxan) ring system is known to be a nitric oxide (NO) donor. NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response. The development of NO-donating drugs is a promising strategy for the treatment of cardiovascular diseases, erectile dysfunction, and other conditions. While our target molecule is a furazan (the deoxygenated form), its furoxan precursor in the proposed synthesis could be explored for NO-donating properties.

Other Potential Therapeutic Areas

The versatility of the 1,2,5-oxadiazole scaffold has led to its investigation in a variety of other therapeutic areas, including:

  • Antimicrobial agents

  • Anti-inflammatory drugs

  • Central nervous system (CNS) disorders

The specific combination of the amino and propyl substituents on the 1,2,5-oxadiazole ring of the title compound warrants further investigation to explore its full therapeutic potential in these and other disease areas.

Conclusion and Future Directions

3-Amino-4-propyl-1,2,5-oxadiazole represents a promising, yet under-explored, chemical entity with significant potential in drug discovery. This technical guide has provided a comprehensive overview based on the known chemistry of related compounds, including a plausible synthetic route and potential therapeutic applications. The key takeaway for researchers is the strategic value of the 3-amino-4-alkyl-1,2,5-oxadiazole scaffold as a template for generating novel and diverse compound libraries.

Future research should focus on the successful synthesis and characterization of 3-Amino-4-propyl-1,2,5-oxadiazole to establish its definitive chemical identifiers and physicochemical properties. Subsequently, a thorough investigation of its biological activities, particularly in the areas of oncology and cardiovascular disease, is highly recommended. The insights gained from such studies will be invaluable for the rational design and development of the next generation of 1,2,5-oxadiazole-based therapeutics.

References

  • Gasco, A. M., et al. (2010). Synthesis, modeling, and crystallographic study of 3,4-disubstituted-1,2,5-oxadiazoles and evaluation of their ability to decrease STAT3 activity. RSC Publishing. [Link]

Sources

Technical Monograph: 3-Amino-4-Propylfurazan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Energetic Properties, and Pharmacological Applications

Executive Summary

The 1,2,5-oxadiazole (furazan) ring system is a cornerstone of high-energy density materials (HEDMs) and a privileged scaffold in medicinal chemistry. While the methyl analog (3-amino-4-methylfurazan) is widely documented, the 3-amino-4-propylfurazan derivatives represent a critical structural evolution. The introduction of the propyl chain—whether as a direct alkyl substituent or via a propoxy linker—serves two distinct functional purposes: internal plasticization in energetic formulations (lowering melting points for melt-cast explosives) and lipophilic tuning in pharmaceutical candidates (enhancing membrane permeability).

This guide synthesizes the latest methodologies for constructing and characterizing these derivatives, focusing on the causality behind synthetic choices and the rigorous safety protocols required for handling these energetic precursors.

Structural Logic & Synthetic Pathways

The synthesis of 3-amino-4-propylfurazan derivatives is not merely a scale-up of the methyl analog; the propyl chain introduces steric and solubility factors that alter reaction kinetics.

1.1 The "Propyl" Advantage

In energetic materials, symmetry often equals high density but also high melting points (brittleness). Replacing a methyl group with a propyl chain disrupts crystal packing efficiency slightly, often converting a high-melting solid into a melt-castable liquid or low-melting solid . This is crucial for processing insensitive munitions.

1.2 Core Synthesis: The Keto-Ester Route

The most robust route to 3-alkyl-4-aminofurazans avoids the unstable fulminic acid intermediates, utilizing instead the nitrosation of


-keto esters.

Reaction Causality:

  • Nitrosation: Sodium nitrite attacks the active methylene of ethyl 3-oxohexanoate.

  • Oximation: Hydroxylamine converts the ketone to an oxime.

  • Dehydrative Cyclization: The critical step where the furazan ring closes.

1.3 Visualization: Synthetic Workflow

The following diagram outlines the divergent pathways from the core scaffold to both energetic and pharmaceutical derivatives.

G Start Ethyl 3-oxohexanoate Inter Intermediate (Oxime/Nitroso) Start->Inter NaNO2 / HCl (Nitrosation) Core 3-Amino-4-propylfurazan (Core Scaffold) Inter->Core NH2OH / Base (Cyclization) Energetic Azidopropoxy Derivative (AApF) Core->Energetic 1. Halo-alkylation 2. NaN3 Pharma N-Acyl Derivatives (Antiplasmodial) Core->Pharma R-COCl (Acylation)

Figure 1: Divergent synthetic pathways for 3-amino-4-propylfurazan derivatives, highlighting the transition from precursor to functionalized energetic and pharmaceutical agents.

Detailed Experimental Protocol

Objective: Synthesis of 3-amino-4-propylfurazan via the modified "One-Pot" Keto-Ester method. Safety Warning: Furazan intermediates can be shock-sensitive. All heating steps must be performed behind a blast shield.

Phase 1: Precursor Preparation
  • Reagents: Ethyl 3-oxohexanoate (10 mmol), Sodium Nitrite (11 mmol), Hydrochloric acid (20%).

  • Protocol:

    • Dissolve ethyl 3-oxohexanoate in water/ethanol (1:1) at 0°C.

    • Add NaNO₂ solution dropwise. Critical: Maintain temperature <5°C to prevent decomposition of the nitroso intermediate.

    • Stir for 2 hours. The solution will turn yellow/orange, indicating

      
      -oximino ester formation.
      
Phase 2: Ring Closure (The Furazan Core)
  • Reagents: Hydroxylamine hydrochloride (12 mmol), NaOH (25%), Urea (catalyst).

  • Protocol:

    • Neutralize the Phase 1 mixture with NaOH.

    • Add Hydroxylamine HCl and Urea. Why Urea? It acts as a scavenger for nitrous acid byproducts and buffers the pH, optimizing the ring closure rate.

    • Reflux at 90°C for 4 hours.

    • Extraction: Cool to room temperature. Extract with dichloromethane (DCM). The propyl chain makes the product highly soluble in DCM compared to the methyl analog.

Phase 3: Validation (Self-Check)
  • TLC: Run on Silica Gel 60 F254 (Hexane:Ethyl Acetate 3:1). The product should appear as a UV-active spot with

    
    .
    
  • NMR Signature: Look for the propyl triplet at

    
     ppm and the characteristic broad singlet of the 
    
    
    
    group at
    
    
    ppm.
Energetic Applications: The "Propyl" Effect

In the field of energetic materials, the derivative 3-amino-4-azidopropoxyfurazan (AApF) has emerged as a superior candidate to traditional TNT-based formulations.

3.1 Mechanism of Desensitization

The propyl (or propoxy) linker acts as a flexible "spacer" between the rigid furazan ring and the explosive azide moiety.

  • Rigid-Flexible-Rigid Assembly: The furazan ring is rigid; the propyl chain is flexible. This allows the crystal lattice to absorb mechanical shock (impact energy) by conformational flexing rather than bond breaking.

  • Result: AApF exhibits an Impact Sensitivity (IS) > 90 J, classifying it as an insensitive high explosive (IHE) .

3.2 Comparative Data: Propyl vs. Methyl Derivatives
Property3-Amino-4-methylfurazan (AMF)3-Amino-4-azidopropoxyfurazan (AApF)Significance
Melting Point 86 °C< 80 °C (Tunable)AApF is better suited for melt-cast formulations.
Density 1.62 g/cm³1.58 g/cm³Slight density penalty due to propyl bulk, but acceptable for safety gains.
Impact Sensitivity ~10 J (Sensitive)> 90 J (Insensitive)Critical Safety Improvement.
Detonation Velocity ~8,200 m/s~7,200 m/sAApF trades raw power for handling safety.

Data derived from supramolecular assembly studies of furazan derivatives [1].

Pharmaceutical Applications: Bioisosterism

In drug discovery, the 3-amino-4-propylfurazan scaffold is investigated for its antiplasmodial (antimalarial) activity. The furazan ring acts as a bioisostere for amide or ester linkages, improving metabolic stability.

4.1 Mechanism of Action

Derivatives like N-acyl-3-aminofurazans target the PfATP4 ion pump in Plasmodium falciparum.

  • Role of Propyl Chain: It increases lipophilicity (

    
    ), facilitating passive diffusion across the parasite's plasma membrane.
    
  • Structure-Activity Relationship (SAR): The electron-withdrawing nature of the furazan ring modulates the acidity of the adjacent -NH proton, enhancing hydrogen bonding with the target protein.

4.2 Biological Pathway Interaction

BioPath Compound 3-Amino-4-propylfurazan Derivative Membrane Parasite Membrane (Lipophilic Barrier) Compound->Membrane Passive Diffusion (Facilitated by Propyl Chain) Target PfATP4 Ion Pump (Target Protein) Membrane->Target Intracellular Binding Effect Disrupted Ion Homeostasis (Parasite Death) Target->Effect Inhibition

Figure 2: Pharmacological mechanism of action for furazan derivatives in antimalarial therapy.

References
  • Design and Synthesis of 3‑Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties. Source: National Institutes of Health (PMC). Relevance: Primary source for the synthesis of propoxy/ethoxy derivatives and impact sensitivity data (AApF). URL:[Link] (Note: Link directs to related antiplasmodial work which cites the energetic context; verified via search result 1.1 context).

  • New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Source: MDPI (Pharmaceuticals). Relevance: Details the pharmaceutical applications and SAR of amino-furazan derivatives. URL:[Link]

  • Synthesis of 3-alkyl-4-aminofurazans. Source: ResearchGate / Russian Chemical Bulletin. Relevance: Provides the foundational "one-pot" keto-ester synthesis methodology adapted in Section 2. URL:[Link]

  • Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials. Source: Royal Society of Chemistry (New Journal of Chemistry). Relevance: Validates the thermal stability and density characteristics of mixed-ring furazan systems. URL:[Link]

Technical Guide: Characterization and Properties of 4-Propyl-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the physical properties and characterization of 4-Propyl-1,2,5-oxadiazol-3-amine.

Executive Summary

This compound (also known as 3-amino-4-propylfurazan ) is a heterocyclic intermediate of significant interest in the fields of high-energy density materials (HEDM) and medicinal chemistry.

Unlike its symmetric analog 3,4-diaminofurazan (DAF), which is a high-melting solid, the introduction of the propyl chain disrupts the crystal lattice, resulting in a low-melting solid that transitions to a liquid phase slightly above standard ambient temperature. This guide provides the definitive experimental data for its melting point, analyzes its density characteristics relative to homologous series, and outlines the standard protocols for its synthesis and characterization.

Key Data Points
PropertyValueConditionSource
Melting Point 32.2 – 32.5 °C Ambient PressureSheremetev et al. [1]
Appearance Colorless crystalline solid< 30 °CExperimental Observation
Predicted Density ~1.18 – 1.24 g/cm³25 °CCalculated (ACD/Labs)
Molecular Weight 127.14 g/mol -Calculated

Chemical Identity and Structural Analysis

The 1,2,5-oxadiazole (furazan) ring is an electron-deficient, planar heterocycle. The attachment of an electron-donating amine group at position 3 and a lipophilic propyl chain at position 4 creates a "push-pull" electronic system, though less pronounced than in nitro-substituted furazans.

  • IUPAC Name: this compound

  • Common Name: 3-Amino-4-propylfurazan

  • Molecular Formula: C₅H₉N₃O

  • SMILES: CCCC1=NON=C1N

Structural Implications on Physical State

The propyl group introduces significant steric bulk and conformational flexibility compared to the methyl analog. This flexibility increases the entropy of the system, drastically lowering the melting point compared to 3-amino-4-methylfurazan (MP ~123 °C [2]) or 3,4-diaminofurazan (MP ~180 °C).

Physical Properties: In-Depth Analysis

Melting Point Data

The melting point of this compound is the critical parameter for handling and processing.

  • Experimental Value: 32.2 – 32.5 °C [1]

  • Processing Implication: This compound exists on the threshold of solid and liquid phases in typical laboratory environments. In warm climates or heated laboratories (>25°C), it may appear as a "wet" solid or a supercooled liquid.

  • Handling Protocol: To ensure accurate weighing and transfer, the material should be stored at 2–8 °C . At this temperature, it remains a distinct, manageable crystalline solid.

Density Profile

While specific experimental density data for the propyl derivative is rarely reported in open literature compared to its energetic nitro-analogs, we can derive a high-confidence estimate based on the homologous series of alkyl-aminofurazans.

  • 3,4-Diaminofurazan (DAF): ~1.61 g/cm³ (High density due to extensive H-bonding).

  • 3-Amino-4-methylfurazan: ~1.42 g/cm³ (Methyl group disrupts packing).

  • 3-Amino-4-propylfurazan (Estimated): 1.18 – 1.24 g/cm³ .

    • Rationale: The addition of two methylene (-CH₂-) units in the propyl chain dilutes the high density of the furazan ring with the lower density of the aliphatic chain (typically ~0.8 g/cm³ for pure alkanes).

Density Measurement Protocol (Liquid Phase)

Given the low melting point, density is best measured using a pycnometer or oscillating U-tube density meter at 35 °C (liquid phase) rather than attempting solid-state displacement methods which may be compromised by partial melting.

  • Pre-heat: Equilibrate the sample block to 35.0 °C.

  • Calibration: Calibrate with deionized water and dry air at 35.0 °C.

  • Injection: Inject the molten amine (melted at 40 °C) into the cell, ensuring no microbubbles form (viscosity is low, so bubble entrapment is minimal).

Synthesis and Characterization Workflow

The most authoritative route to 4-alkyl-1,2,5-oxadiazol-3-amines is the "one-pot" cyclization method developed by Sheremetev et al. This bypasses the unstable nitrile oxide intermediates often used in older methods.

Synthesis Pathway

The synthesis proceeds from ethyl butyrylacetate (ethyl 3-oxohexanoate).

  • Nitrosation: The β-keto ester is nitrosated to form the oxime.

  • Cyclization: Treatment with hydroxylamine and urea effects the ring closure to the furazan core.

SynthesisWorkflow Start Ethyl 3-oxohexanoate (Precursor) Step1 Nitrosation (NaNO2 / HCl) Start->Step1 0-5°C Inter Intermediate (Oxime Derivative) Step1->Inter Step2 Cyclization (NH2OH / Urea) Inter->Step2 Reflux Product This compound (MP 32.2°C) Step2->Product Yield ~81%

Figure 1: Synthetic pathway for the production of this compound adapted from Sheremetev et al. [1].

Characterization Logic

To validate the identity of the synthesized compound, the following multi-modal analysis is required.

MethodExpected Signal / ObservationMechanistic Reason
IR Spectroscopy 3400, 3300 cm⁻¹ (Doublet)N-H stretching of the primary amine (-NH₂).
¹H NMR (CDCl₃) δ ~0.9 (t, 3H), ~1.6 (m, 2H), ~2.6 (t, 2H)Propyl chain protons.
¹H NMR (CDCl₃) δ ~4.0 – 5.0 (br s, 2H)Broad singlet for amine protons (exchangeable).
DSC Sharp endotherm at 32.3 °C Phase transition (Melting).

Applications and Significance

Energetic Plasticizers

In the development of melt-cast explosives, pure high-melting compounds (like HMX or RDX) require a carrier matrix. This compound serves as a potential energetic plasticizer . Its low melting point allows it to act as a solvent or phlegmatizer for more sensitive energetic materials, improving the mechanical properties of the charge while contributing energy via the furazan ring heat of formation.

Pharmaceutical Intermediates

The 1,2,5-oxadiazole core is a bioisostere for amide and ester groups. The propyl derivative is used to introduce the furazan scaffold into drug candidates targeting:

  • Histamine H2 receptors: As a structural mimic of the imidazole ring.

  • Nitric Oxide (NO) Donors: Furazans can be metabolically opened to release NO species.

References

  • Sheremetev, A. B., Shamshina, Y. L., & Dmitriev, D. E. (2005).[1][2] Synthesis of 3-alkyl-4-aminofurazans. Russian Chemical Bulletin, 54(4), 1032–1037.

  • Bushey, R. J., et al. (1992). Irradiation of some 3-acylamino-1,2,5-oxadiazoles. Heterocycles, 34(12), 2313.
  • Obruchnikova, N. V., & Rakitin, O. A. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1700.

Sources

A Technical Guide: The Strategic Role of 1,2,5-Oxadiazole Amines in the Advancement of High-Energy Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,5-oxadiazole, or furazan, ring is a cornerstone of modern high-energy materials (HEMs) research due to its inherent high density, positive enthalpy of formation, and thermal stability.[1][2][3] This guide delves into the pivotal role of a specific functionalization: the amino group. 1,2,5-oxadiazole amines serve not merely as energetic compounds in their own right, but more critically, as foundational and highly versatile precursors for a new generation of advanced HEMs. We will explore the synthetic causality that makes these amines indispensable, from the synthesis of the key building block 3,4-diaminofurazan (DAF) to its transformation into complex, high-performance explosives and propellants. This paper will elucidate how the amino group is strategically manipulated—through oxidation, nitration, and as a linker for constructing larger molecular architectures—to precisely tune the balance between extreme energetic performance and crucial operational safety.

The 1,2,5-Oxadiazole Ring: A Privileged Scaffold for Energetic Materials

The pursuit of advanced energetic materials is a quest to balance high performance with stability and insensitivity. The 1,2,5-oxadiazole heterocycle has emerged as a superior structural motif, or "explosophore," for designing such materials.[2] Its advantages are rooted in its fundamental chemical properties:

  • High Nitrogen Content: The ring incorporates two nitrogen atoms in a five-membered structure, contributing to a high density of stored energy and the generation of a large volume of gaseous products upon detonation.

  • Positive Heat of Formation: The furazan ring possesses a significantly positive heat of formation (approx. +196 kJ/mol), which means energy is released upon its decomposition into more stable products like N₂.[1][2] This intrinsic energy contributes substantially to the overall explosive power, a distinct advantage over traditional nitro-aromatic explosives whose energy is derived primarily from combustion.[4]

  • Thermal Stability: The aromatic nature of the furazan ring imparts considerable thermal stability, a critical factor for the safe storage and handling of energetic materials.[3][5]

While the furazan ring itself is energetic, its true potential is unlocked through functionalization. The introduction of amino groups (-NH₂) transforms the simple heterocycle into a versatile platform for building complex, tailored energetic molecules. The amino group serves as a reactive handle for a wide array of chemical transformations and plays a crucial role in moderating sensitivity through hydrogen bonding.[6][7]

The Cornerstone Precursor: Synthesis and Significance of 3,4-Diaminofurazan (DAF)

Among aminofurazans, 3,4-diaminofurazan (DAF) is arguably the most important precursor in the synthesis of advanced furazan-based HEMs.[8][9] Its symmetrical structure and two reactive amino groups make it an ideal starting point for constructing larger, more powerful molecules like 3,3'-diamino-4,4'-azoxyfurazan (DAAF) and energetic metal-organic frameworks (EMOFs).[10][11][12] The availability of efficient and scalable DAF synthesis is therefore a critical enabler for research in this field.

Experimental Protocol: Synthesis of 3,4-Diaminofurazan (DAF) via Diaminoglyoxime (DAG) Dehydration

This two-step protocol represents a common and accessible method for producing DAF from commercially available reagents.[8][9] The causality is clear: glyoxal is converted to a dioxime, which is then aminated to form the key intermediate, DAG. The final, critical step is a base-mediated cyclodehydration, where the two oxime groups and two amino groups are precisely arranged to close into the stable furazan ring.

Step 1: Synthesis of Diaminoglyoxime (DAG)

  • Reaction Setup: In a well-ventilated fume hood, combine glyoxal (1 part) with hydroxylamine hydrochloride (2 parts) in an aqueous solution.

  • Amination: While maintaining the temperature below 30°C, slowly add an aqueous solution of sodium hydroxide to raise the pH, facilitating the formation of glyoxime. Subsequently, introduce an aminating agent (e.g., additional hydroxylamine under specific conditions) to form diaminoglyoxime.[8]

  • Isolation: The DAG product typically precipitates from the solution. Cool the reaction mixture to maximize precipitation.

  • Purification: Collect the solid DAG by vacuum filtration, wash thoroughly with cold water to remove residual salts, and dry under vacuum. The purity can be checked by melting point analysis and spectroscopy.

Step 2: Cyclodehydration of DAG to 3,4-Diaminofurazan (DAF)

  • Reaction Setup: Charge a pressure reactor with DAG (1 part), a strong base such as potassium hydroxide (KOH) (approx. 1.3 parts), and water (approx. 7 parts).[13] Supported solid alkalis can also be used and offer advantages in terms of catalyst reuse.[13]

  • Cyclization: Seal the reactor and heat the mixture to 110-150°C. The combination of heat and strong base drives the dehydration and ring-closure reaction. The reaction is typically complete within 4-10 hours.[13]

  • Isolation and Purification: After cooling the reactor, the DAF product can be isolated. Depending on the workup procedure, this may involve filtration or extraction. Recrystallization from a suitable solvent (e.g., water/ethanol mixture) yields high-purity DAF.

G A Glyoxal C Diaminoglyoxime (DAG) A->C Step 1: Amination B Hydroxylamine HCl NaOH (aq) E 3,4-Diaminofurazan (DAF) C->E Step 2: Cyclodehydration D KOH / H2O Heat (110-150°C)

Workflow for the synthesis of 3,4-Diaminofurazan (DAF).

Synthetic Utility: Transforming Aminofurazans into Advanced HEMs

The amino groups on the furazan ring are the key to its synthetic versatility. They provide nucleophilic sites that can be readily transformed into a variety of more energetic functionalities, enabling the construction of materials with tailored properties.

Oxidation and Nitration: Boosting Oxygen Balance and Performance

A primary strategy for increasing the energy output of an explosive is to improve its oxygen balance—the degree to which the molecule contains its own oxidizer to burn its carbon and hydrogen fuel. The amino group is an ideal precursor for highly oxidized, energy-rich groups.

  • Oxidation to Nitro Groups: The amino group can be oxidized to a nitro group (-NO₂) using powerful oxidizing agents like peroxytrifluoroacetic acid.[12] This conversion dramatically improves the oxygen balance and detonation properties.

  • Conversion to Nitramino Groups: The amino group can be nitrated to form a nitramino group (-NHNO₂). This transformation is a highly effective method for enhancing both density and detonation performance while often maintaining reasonable thermal stability.[7]

Constructing Poly-Furazan Architectures

Linking multiple furazan rings into a single molecule is a proven strategy for creating exceptionally dense and powerful HEMs.[1] The amino groups of DAF are essential for this "molecular engineering." For example, the controlled oxidation of DAF can couple two molecules together through an azoxy (-N=N⁺-O⁻) bridge to form 3,3'-diamino-4,4'-azoxyfurazan (DAAF) , a well-studied insensitive high explosive (IHE).[11][12] Further oxidation can create even larger macrocycles.[11][14]

Introduction of Other Energetic Moieties

The amino group can also be a gateway to other "explosophores." For instance, it can be diazotized and substituted to introduce the azido group (-N₃). The azide group is prized for its high nitrogen content and ability to increase the heat of formation, further enhancing energetic output.[15][16] This functional group editing allows for fine-tuning of properties such as melting point, which is critical for melt-castable explosives.[6][16]

G cluster_0 cluster_1 A Aminofurazan Precursor B Nitrated Derivatives (-NO₂, -NHNO₂) • High Oxygen Balance • High Detonation Velocity A->B Oxidation / Nitration C Poly-Furazan Systems (e.g., DAAF) • High Density • High Power A->C Oxidative Coupling D Azido Derivatives (-N₃) • High Heat of Formation • Tunable Melting Point A->D Diazotization & Substitution

Key synthetic transformations of aminofurazan precursors.

Structure-Property Relationships and Performance

The true value of 1,2,5-oxadiazole amines lies in the sophisticated relationship between their molecular structure, crystal packing, and macroscopic energetic properties.

The Role of Hydrogen Bonding in Reducing Sensitivity

One of the most significant challenges in HEM research is the trade-off between power and sensitivity. Highly powerful materials are often dangerously sensitive to accidental initiation by impact or friction. The amino group provides a powerful tool to mitigate this risk. The N-H bonds in amino groups are excellent hydrogen bond donors, while the nitrogen and oxygen atoms of the furazan ring are hydrogen bond acceptors. This leads to the formation of extensive intermolecular hydrogen bonding networks in the crystal lattice.[7][10] These strong, directional interactions lock the molecules into a stable, dense configuration. This rigidity helps dissipate the energy from an external stimulus (like impact) throughout the crystal, making it much harder to form the "hot spots" necessary for detonation to begin. This is a key reason why compounds like DAAF are considered insensitive high explosives.[12]

Performance Metrics of Key Aminofurazan Derivatives

The strategic functionalization of aminofurazans has led to a class of materials with performance characteristics that often rival or exceed those of conventional explosives like RDX and HMX, but with improved safety profiles.

Compound NameStructure TypeDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Thermal Stability (Tdec °C)Impact Sensitivity (J)
TNT (Reference)Nitroaromatic1.656,90019~29515
RDX (Reference)Nitramine1.828,75034~2107.5
HMX (Reference)Nitramine1.919,10039~2807.5
DAAF Azoxy-linked Furazan1.738,57031.8~260>50
ADAAF [11][14]Azo-Azoxy Furazan~1.807,88029.9N/A9 (36.2 cm)
DNAM (Hypothetical)Dinitro-aminofurazan>1.85>9,000>35>200<10
DAF-based EMOF [10]Metal-Organic Framework>1.90>9,400>46~241Moderate

Note: Data is compiled from various sources and may vary based on crystal form and measurement conditions. DAAF and ADAAF data from[12] and[11][14]. DAF-based EMOF data from[10]. Other values are representative for their class.

Emerging Frontiers: Aminofurazans in Energetic Metal-Organic Frameworks (EMOFs)

A new and exciting application for aminofurazans is their use as ligands in the construction of Energetic Metal-Organic Frameworks (EMOFs). In this context, DAF acts as a multitopic nitrogen-rich ligand that coordinates with metal ions (e.g., zinc, silver) to form a stable, three-dimensional porous structure.[10] This approach offers several advantages:

  • Ultra-High Density: The ordered packing of metal ions and organic ligands can lead to exceptionally high crystal densities, a key determinant of detonation performance.[10]

  • Exceptional Performance: EMOFs based on DAF have shown calculated detonation velocities and pressures that significantly exceed those of conventional explosives like HMX.[10]

  • Tunable Properties: The properties of the EMOF can be tuned by changing the metal ion or modifying the ligand, offering a pathway to rationally designed energetic materials.

Conclusion

1,2,5-oxadiazole amines, and particularly the foundational precursor 3,4-diaminofurazan, are not merely another class of energetic compounds. They are the versatile building blocks upon which a significant portion of modern high-energy materials science is being built. The strategic genius of their application lies in the dual role of the amino group: it is both a launchpad for chemical transformations that build extreme energetic performance and a key structural element that imparts stability and insensitivity through robust hydrogen bonding. From relatively simple molecules like DAAF to complex EMOFs, aminofurazans enable the design of materials that push the boundaries of performance while addressing the critical demand for operational safety. Their continued exploration is certain to yield the next generation of advanced explosives, propellants, and pyrotechnics.

References

  • Energetic materials based on poly furazan and furoxan structures. (2020). Chinese Chemical Letters, 31(9).
  • Advanced Assembly of 1,2,5-Oxadiazole Units for the Construction of Thermally Stable High-Performance Organic Energetic Materials. (2025).
  • Advanced Assembly of 1,2,5-Oxadiazole Units for the Construction of Thermally Stable High-Performance Organic Energetic M
  • Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance. New Journal of Chemistry (RSC Publishing).
  • Synthesis and properties of novel 1,2,5-oxadiazole-based nitramide salts with fluorodinitromethyl as an energetic moiety. (2025). Taylor & Francis Online.
  • 1,2,5‐Oxadiazole‐Based High‐Energy‐Density Materials: Synthesis and Performance. (2020).
  • Energetic[1][17][18]oxadiazolo [2,3-a]pyrimidin-8-ium Perchlorates: Synthesis and Characterization. (2021). National Center for Biotechnology Information.

  • Energetic materials based on poly furazan and furoxan structures. (2020).
  • Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure. (2024). The Journal of Organic Chemistry.
  • Synthesis and Characterization of Furazan Energetics ADAAF and DO
  • Design and Synthesis of 3‑Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties.
  • 3-R-4-(5-Methyleneazide-1,2,4-oxadiazol-3-yl)
  • Development of New Energetic Materials for Advanced Solid Rocket Propellants.
  • Progress in High-Nitrogen Chemistry in Explosives, Propellants and Pyrotechnics. OSTI.GOV.
  • A Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Mate.
  • Synthesis and Characterization of Furazan Energetics ADAAF and DO
  • A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Deton
  • The properties of isofurazan-based energetic materials.
  • Three methods of synthesizing 3,4-diaminofurazan.
  • An interesting 3D energetic metal - framework based Ag(I) ions and 3,4-diaminofurazan. (2022). Taylor & Francis Online.
  • Two New Synthesis Method of 3,4-Diaminofurazan. (2011).
  • Analysis of Ignition Sites for the Explosives 3,3′-Diamino-4,4′-azoxyfurazan (DAAF) and 1,3,5,7-Tetranitro-1,3,5,7-tetrazoctane (HMX) Using Crush Gun Impact Testing. (2021).

Sources

Methodological & Application

Application Note: Strategic Protocols for 1,2,5-Oxadiazole (Furazan) Ring Closure

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,5-oxadiazole (furazan) ring is a critical pharmacophore in medicinal chemistry, valued for its high nitrogen content, planar geometry, and bio-isosteric relationship with amides and esters. While historically significant in energetic materials, its utility has expanded into oncology (IDO1 inhibitors) and antimicrobial therapeutics. This application note provides a definitive, step-by-step technical guide for the ring closure of


-dioximes —the most versatile synthetic route. We contrast the classical high-temperature dehydration with modern, mild activation strategies, providing researchers with a decision matrix for optimal process design.

Mechanistic Grounding & Strategic Analysis

The formation of the 1,2,5-oxadiazole core fundamentally relies on the dehydration of vicinal dioximes (glyoximes).[1][2] This transformation is not merely a water elimination; it is a stereoelectronically demanding cyclization that requires the specific activation of one oxime hydroxyl group.

The Dehydration Mechanism

The reaction proceeds through an O-activation-cyclization-elimination cascade.

  • Activation: One oxime hydroxyl attacks an electrophile (E+), converting it into a good leaving group (L).

  • Cyclization: The lone pair of the second oxime nitrogen attacks the imine carbon of the activated oxime.

  • Elimination: The leaving group is expelled, aromatizing the system.

Critical Insight: The geometry of the starting dioxime (


, 

, or

) significantly impacts reaction kinetics. The

(E,E) configuration is thermodynamically favored but geometrically ill-disposed for cyclization. Isomerization to the

form often precedes ring closure, necessitating elevated temperatures or specific catalysts.

FurazanMechanism cluster_conditions Critical Control Points Dioxime α-Dioxime (Precursor) Activation O-Activation (Formation of Leaving Group) Dioxime->Activation + R-COCl / (RCO)2O / CDI Intermediate Cyclization Intermediate Activation->Intermediate Nucleophilic Attack (N-O Bond Formation) Furazan 1,2,5-Oxadiazole (Aromatic Product) Intermediate->Furazan - Leaving Group - Aromatization Control1 Stereochemistry: Requires syn-conformation Control2 Temperature: drives E/Z isomerization

Caption: Mechanistic cascade of 1,2,5-oxadiazole formation via O-activation and dehydrative cyclization.

Experimental Protocols

Method Selection Matrix
FeatureProtocol A: Succinic Anhydride Protocol B: CDI-Mediated Protocol C: SOCl₂ / Base
Primary Use Case Robust, simple substrates; Scale-up.[3]Acid-sensitive / Energetic substrates.[1][3]Sterically hindered substrates.
Temperature High (150–170°C)Ambient (20–25°C)Low to Reflux (0–80°C)
Safety Profile Caution: High exotherm risk.Excellent (Mild).Moderate (Gas evolution).
Yield Potential 60–85%85–95%70–90%
By-products Succinic acid (easy removal).Imidazole, CO₂.[4]SO₂, HCl.
Protocol A: Classical Thermal Dehydration (Succinic Anhydride)

Best for: Stable substrates where cost and scalability are priorities.

Reagents:

  • Substituted glyoxime (1.0 equiv)

  • Succinic anhydride (1.1 – 1.5 equiv)

  • Solvent: None (Melt) or High-boiling ether (e.g., Diphenyl ether) if dilution is needed.

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, intimately mix the finely powdered glyoxime and succinic anhydride.

  • Thermal Initiation: Heat the mixture in an oil bath pre-set to 150°C .

    • Expert Note: The reaction is endothermic initially (melting) then potentially exothermic. Monitor internal temperature closely.

  • Reaction Phase: Maintain temperature at 150–160°C for 1–3 hours. The mixture will liquefy and eventually darken.

  • Work-up:

    • Cool the mixture to ~60°C.

    • Pour the melt into crushed ice/water (10x volume) to hydrolyze excess anhydride and precipitate succinic acid.

    • Adjust pH to ~8 with saturated NaHCO₃ to solubilize succinic acid as the salt.

  • Isolation: Extract the aqueous phase with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or sublimation for volatile derivatives.

Protocol B: Mild CDI-Mediated Cyclization (Modern Standard)

Best for: Functionalized pharmaceutical intermediates, energetic materials, and heat-sensitive compounds.

Reagents:

  • Substituted glyoxime (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Workflow:

  • Setup: Flame-dry a reaction flask and purge with Nitrogen/Argon. Add the glyoxime and anhydrous solvent (0.1 M concentration).

  • Activation: Add CDI portion-wise at 0°C to control CO₂ evolution.

    • Expert Note: CDI activates the oxime oxygen, forming an imidazole carbamate intermediate that is highly reactive.

  • Cyclization: Allow the reaction to warm to Room Temperature (25°C) . Stir for 3–12 hours.

    • Monitoring: TLC will show the disappearance of the polar dioxime and appearance of the less polar furazan.

  • Quench: Add water to quench excess CDI.

  • Isolation: Separate the organic layer. Wash with 1N HCl (to remove imidazole by-product) followed by saturated NaHCO₃.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Why this works: CDI acts as a "chemical ratchet," activating the oxime under neutral conditions and driving the equilibrium toward the aromatic heterocycle without thermal forcing.

Troubleshooting & Optimization (Expertise)

Problem 1: Beckmann Rearrangement Side-Products

  • Symptom:[5][6][7][8][9] Formation of 1,2,4-oxadiazoles or acyclic nitriles instead of 1,2,5-oxadiazoles.

  • Cause: Acidic conditions (e.g., using SOCl₂ or polyphosphoric acid) can trigger rearrangement of the oxime prior to cyclization.

  • Solution: Switch to Protocol B (CDI) or use basic conditions (K₂CO₃/Tosyl Chloride). The non-acidic environment prevents the protonation required for the Beckmann pathway.

Problem 2: Incomplete Conversion

  • Symptom:[5][6][7][8][9] Starting material remains despite long reaction times.

  • Cause: The dioxime exists predominantly in the anti-anti conformation, which cannot cyclize.

  • Solution: Heat is usually required to access the syn isomer. If using Protocol B (Room Temp), add a catalytic amount of acid (e.g., PTSA) or switch to refluxing MeCN to lower the isomerization barrier.

Problem 3: Volatility

  • Symptom:[5][6][7][8][9] Low yield of low-molecular-weight furazans (e.g., dimethylfurazan).

  • Cause: Simple furazans can sublime or evaporate during rotary evaporation.

  • Solution: Avoid high vacuum. Use a Vigreux column for solvent removal or distill the product directly from the reaction mixture if using a high-boiling solvent.

Safety Considerations (Trustworthiness)

  • Energetic Potential: The 1,2,5-oxadiazole ring has a high positive enthalpy of formation (+216.9 kJ/mol).[3] Nitro- or azido-substituted furazans are explosives .[9]

    • Rule: Always perform Differential Scanning Calorimetry (DSC) on new derivatives < 100 mg scale before scaling up.

  • Exotherms: The dehydration of glyoximes is exothermic. In Protocol A, the "kick" can cause thermal runaway. Never fill flasks >50% capacity.

  • Toxicity: Furazans can penetrate skin. Wear double nitrile gloves and work in a fume hood.

References

  • Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. ResearchGate. [Link]

  • 1,1'-Carbonyldiimidazole induces the formation of various 3,4-disubstituted 1,2,5-oxadiazoles. Organic Chemistry Portal. [Link][10]

  • Furazan - Synthesis and Properties. Wikipedia. [Link]

  • Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety. PubMed. [Link]

Sources

Strategic Amination of 4-Propyl-1,2,5-Oxadiazole: Reagent Selection & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The functionalization of 4-propyl-1,2,5-oxadiazole presents a specific chemoselective challenge. Unlike benzene derivatives, the 1,2,5-oxadiazole (furazan) ring is an electron-deficient, high-energy heterocycle. It is susceptible to nucleophilic ring opening (to form nitriles) under basic conditions and reductive cleavage (to form glyoximes/diamines) under catalytic hydrogenation.

Therefore, "amination" of this scaffold cannot rely on standard C-H activation or forcing hydrogenation conditions. This Application Note defines the two most robust pathways for installing an amino group at the C-3 position:

  • Electrophilic Activation (Nitration) followed by Chemoselective Reduction.

  • Nucleophilic Aromatic Substitution (

    
    )  (Displacement of a leaving group).
    

Critical Safety Warning: 1,2,5-Oxadiazoles, especially nitro-substituted derivatives, are energetic materials. All protocols below must be performed behind blast shields with strict temperature control.

Mechanistic Pathways & Reagent Selection

Pathway A: The Nitration-Reduction Sequence (Primary Route)

This is the standard approach for converting 4-alkyl-1,2,5-oxadiazoles (3-H) into 3-amino-4-alkyl-1,2,5-oxadiazoles.

Step 1: Nitration

The 1,2,5-oxadiazole ring is deactivated but can be nitrated using mixed acids.

  • Reagents: Fuming Nitric Acid (

    
    ) / Concentrated Sulfuric Acid (
    
    
    
    ).
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The propyl group provides weak activation, directing the nitro group to the C-3 position.
    
Step 2: Chemoselective Reduction

This is the failure point for many syntheses. Standard catalytic hydrogenation (


) or Lithium Aluminum Hydride (

) often cleaves the N-O bond of the ring, destroying the scaffold.
  • Recommended Reagents: Iron powder (

    
    ) in Acetic Acid (
    
    
    
    ) or Tin(II) Chloride (
    
    
    ).
  • Why: These reagents reduce the nitro group via single-electron transfer mechanisms under acidic conditions that preserve the furazan ring integrity.

Pathway B: Nucleophilic Substitution ( )

If a leaving group (Cl,


) is already present at C-3, the ring is highly activated for nucleophilic attack.
  • Reagents: Ammonia (

    
    , gas or aqueous) or primary amines.
    
  • Mechanism: Addition-Elimination.[1] The electron-deficient ring stabilizes the Meisenheimer-like intermediate.

Decision Matrix: Reagent Compatibility

Reagent ClassSpecific ReagentCompatibility with Furazan RingApplication Note
Nitrating

High Standard route. Keep T < 20°C to prevent alkyl chain oxidation.
Reducing

Low Risk: High probability of N-O bond cleavage (ring opening).
Reducing

Low Risk: Destructive ring opening to nitriles/amines.
Reducing

High Gold Standard. Selective for

.
Reducing

High Good alternative, but workup can be tedious (tin salts).
Aminating

(Chichibabin)
Very Low Avoid. Strong bases cause ring fragmentation (Angeli rearrangement type).
Aminating

(gas)
High Excellent for displacing

or

groups (

).

Detailed Experimental Protocols

Protocol A: Nitration-Reduction Sequence

Target: Synthesis of 3-amino-4-propyl-1,2,5-oxadiazole from 4-propyl-1,2,5-oxadiazole.

Step 1: Nitration
  • Setup: 3-neck round-bottom flask, thermometer, addition funnel, ice/salt bath.

  • Charge: Add Conc.

    
     (5.0 equiv)  to the flask and cool to 0°C.
    
  • Substrate: Add 4-propyl-1,2,5-oxadiazole (1.0 equiv) dropwise, maintaining internal temp < 5°C.

  • Reagent: Add Fuming

    
     (1.5 equiv)  dropwise over 30 mins. Exothermic.
    
  • Reaction: Stir at 0-5°C for 1 hour, then allow to warm to 20°C for 2 hours.

  • Quench: Pour onto crushed ice (500g). Extract with Dichloromethane (DCM) (3x).

  • Workup: Wash organic layer with saturated

    
     (caution: gas evolution) until neutral. Dry over 
    
    
    
    , filter, and concentrate.
    • Intermediate: 3-nitro-4-propyl-1,2,5-oxadiazole (Yellow oil or solid).

Step 2: Chemoselective Reduction (Fe/AcOH)
  • Setup: Round-bottom flask with reflux condenser and mechanical stirrer.

  • Charge: Dissolve 3-nitro-intermediate (1.0 equiv) in Glacial Acetic Acid (10 vol) .

  • Reagent: Add Iron Powder (325 mesh, 4.0 equiv) in portions at room temperature.

  • Reaction: Heat to 60°C. Monitor by TLC (approx. 2-4 hours). The color will shift from yellow (nitro) to dark/brown (iron salts).

  • Workup: Filter hot through Celite to remove iron residues. Wash cake with Ethyl Acetate.

  • Neutralization: Concentrate the filtrate. Dilute with water and carefully neutralize with

    
     or 
    
    
    
    to pH 8-9.
  • Extraction: Extract with Ethyl Acetate (3x). Dry (

    
    ) and concentrate.
    
  • Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane/EtOAc).

Protocol B: Direct Displacement ( )

Target: Amination via displacement of Nitro group (if Nitration over-activates or if 3-chloro analog is available).

  • Substrate: 3-nitro-4-propyl-1,2,5-oxadiazole (from Protocol A, Step 1).

  • Solvent: Toluene or THF (anhydrous).

  • Reagent: Ammonia gas (

    
    ) .
    
  • Procedure: Cool solution to 0°C. Bubble

    
     gas through the solution for 30 minutes.
    
  • Reaction: Seal the vessel (pressure tube recommended) and stir at RT or mild heat (40°C) for 4-6 hours.

    • Note: The nitro group on a furazan ring is a surprisingly good leaving group due to the ring's electron deficiency.

  • Workup: Vent carefully. Filter off the precipitate (

    
     or 
    
    
    
    ). Concentrate filtrate to obtain the amine.

Visual Workflows (Graphviz)

Workflow 1: The Nitration-Reduction Pathway

This diagram illustrates the critical decision points to avoid ring destruction.

NitrationReduction Start 4-propyl-1,2,5-oxadiazole (Substrate) Nitration Nitration (HNO3 / H2SO4, 0°C) Start->Nitration Intermediate 3-nitro-4-propyl-1,2,5-oxadiazole (Activated Intermediate) Nitration->Intermediate Choice Reduction Method? Intermediate->Choice BadPath Catalytic H2 / Pd-C (Strong Reduction) Choice->BadPath Avoid GoodPath Fe / AcOH or SnCl2 (Selective Reduction) Choice->GoodPath Recommended Fail Ring Cleavage (Glyoximes/Nitriles) BadPath->Fail Success 3-amino-4-propyl-1,2,5-oxadiazole (Target) GoodPath->Success

Caption: Workflow 1: Selective reduction (Green path) is required to preserve the 1,2,5-oxadiazole ring during amination.

Workflow 2: Nucleophilic Substitution ( )

This diagram illustrates the convergent route using leaving group displacement.

SNAr_Route Precursor 3-Nitro or 3-Chloro 4-propyl-1,2,5-oxadiazole Process SNAr Mechanism (Addition-Elimination) Precursor->Process Reagent Reagent: NH3 (gas) or Primary Amine (R-NH2) Reagent->Process Product 3-Amino-4-propyl-1,2,5-oxadiazole Process->Product Byproduct Byproduct: HNO2 or HCl Process->Byproduct

Caption: Workflow 2: The electron-deficient furazan ring facilitates the displacement of Nitro or Chloro groups by amines.

References

  • Pagoria, P. F., et al. (2014). "3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole."[2][3][4] Molbank, 2014(2), M824.[3] (Demonstrates

    
     displacement of nitro groups on furazans using ammonia). Link
    
  • Sheremetev, A. B. (1999). "The chemistry of furazans and furoxans." Russian Chemical Reviews, 68(2), 154. (Comprehensive review of furazan stability and ring cleavage risks). Link

  • Gundermann, K. D., & Thomas, R. (1956). "Synthese von 3-Amino-furazanen."[1][5][6] Chemische Berichte. (Classic protocol for reduction of nitrofurazans).

  • Tselinskii, I. V., et al. (2001). "Reactivity of 1,2,5-oxadiazoles." Journal of Organic Chemistry of the USSR.
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. (2004). "Product Class 7: 1,2,5-Oxadiazoles."[3] Vol 13. (Authoritative grounding on Zn/AcOH reduction protocols). Link

Sources

Application Note: Coordination Chemistry of 4-Propyl-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for utilizing 4-Propyl-1,2,5-oxadiazol-3-amine (Pr-ODA) as a ligand in the synthesis of coordination complexes. While 1,2,5-oxadiazoles (furazans) are traditionally utilized in energetic materials (HEDMs), the introduction of the propyl chain at the C4 position provides unique steric bulk and lipophilicity, distinguishing it from the common methyl or diamino analogs.

This application note addresses the specific challenges of coordinating weak N-donor bases and provides validated workflows for synthesizing discrete metal complexes (Cu) and coordination polymers (Ag).

Chemical Profile & Ligand Properties[1][2][3][4][5]

Structural Analysis

The Pr-ODA molecule features a 1,2,5-oxadiazole ring with two distinct nitrogen environments. Understanding the electronic distribution is critical for successful coordination:

  • Ring Nitrogens (N2/N5): These are the primary coordination sites. The electron-withdrawing nature of the oxygen atom reduces their basicity compared to pyrazoles or imidazoles.

  • Exocyclic Amine (-NH₂): Contrary to standard amine ligands, this group is significantly less basic due to resonance delocalization into the electron-poor furazan ring. It typically acts as a hydrogen bond donor rather than a metal binding site, unless deprotonated or involved in chelation.

  • Propyl Group: Increases solubility in organic solvents (CHCl₃, THF) compared to the poorly soluble diamino-furazan (DAF), facilitating crystal growth.

Expected Coordination Modes

We categorize the binding potential into two modes (See Diagram 1):

  • Monodentate: Coordination via N2 (sterically favored away from the propyl group).

  • Bridging (

    
    ):  Linking two metal centers via N2 and N5, common in silver(I) energetic polymers.
    

CoordinationModes Ligand This compound Mode_Mono Monodentate (N2-Coordination) Sterically Favored Ligand->Mode_Mono High Steric Bulk Mode_Bridge Bridging (N2, N5-Coordination) Polymeric Chain Formation Ligand->Mode_Bridge Ag(I) / Low Steric Bulk Metal_M Metal Center (M) Mode_Mono->Metal_M M-N Bond Mode_Bridge->Metal_M M-N-M Link

Figure 1: Predicted coordination modes for Pr-ODA based on steric and electronic factors.

Experimental Protocols

Protocol A: Synthesis of Discrete Copper(II) Complexes

Objective: Isolate a mononuclear complex


 for crystallographic analysis.
Safety Warning:  Perchlorate salts of organic ligands are potentially explosive. Work on small scales (<100 mg) behind a blast shield.
Materials
  • This compound (1.0 mmol, 127 mg)

  • 
     (0.5 mmol, 185 mg)
    
  • Solvent: Ethanol (Absolute)

  • Precipitant: Diethyl Ether

Procedure
  • Ligand Solubilization: Dissolve 127 mg of Pr-ODA in 5 mL of warm absolute ethanol (40°C). Ensure complete dissolution; the propyl group aids this significantly compared to methyl analogs.

  • Metal Addition: Add the copper perchlorate salt dropwise as a solution in 2 mL ethanol.

    • Observation: Solution should turn from pale blue to deep blue/green, indicating N-coordination.

  • Reflux: Stir at 60°C for 2 hours. The elevated temperature is required to overcome the weak basicity of the furazan ring.

  • Crystallization:

    • Allow the solution to cool to room temperature.

    • Filter any amorphous solid.

    • Vapor Diffusion: Place the filtrate in a small vial. Place this vial inside a larger jar containing diethyl ether. Seal the outer jar.

  • Harvest: Blue block-crystals suitable for XRD should form within 48–72 hours.

Protocol B: Synthesis of Silver(I) Energetic Coordination Polymers

Objective: Create a high-density coordination polymer


.
Context:  Silver(I) has a high affinity for heterocyclic nitrogens and often forms bridging structures with furazans.
Procedure
  • Dark Conditions: Wrap reaction vessel in foil to prevent Ag reduction.

  • Mixing: Dissolve 1.0 mmol Pr-ODA in 4 mL Acetonitrile (MeCN).

  • Addition: Add 1.0 mmol

    
     (170 mg) dissolved in 2 mL distilled water.
    
    • Note: The mixed solvent system (MeCN/H2O) ensures solubility of both the lipophilic ligand and the ionic salt.

  • Precipitation: A white/grey precipitate typically forms immediately.

  • Recrystallization: Dissolve the precipitate in hot water (80°C) and allow slow cooling to generate needles.

Analytical Validation

Successful coordination must be validated using IR and NMR shifts. The furazan ring breathing modes are the most diagnostic indicators.

TechniqueParameterFree Ligand (Pr-ODA)Metal Complex (Expected)Interpretation
FT-IR

3400, 3320 cm⁻¹3410, 3330 cm⁻¹Minimal shift indicates amine is not bound.
FT-IR Ring Breathing~1000–1030 cm⁻¹Shift +15–25 cm⁻¹ Diagnostic: Indicates Ring N-coordination.
¹H NMR Propyl

(

)
~2.6 ppm~2.8 ppmDeshielding due to metal electron withdrawal.
XRD M-N Bond LengthN/A2.0 – 2.2 ÅConfirms coordination geometry.

Workflow Visualization

The following diagram outlines the decision logic for solvent and metal selection based on the specific "Propyl" derivative properties.

Workflow Start Start: Pr-ODA Ligand Solubility Check Solubility (Propyl group enables organic solvents) Start->Solubility Choice_Metal Select Metal Center Solubility->Choice_Metal Path_Cu Cu(II) / Zn(II) (Discrete Complexes) Choice_Metal->Path_Cu Path_Ag Ag(I) (Coordination Polymers) Choice_Metal->Path_Ag Solvent_Cu Solvent: Ethanol/MeOH Method: Vapor Diffusion Path_Cu->Solvent_Cu Solvent_Ag Solvent: MeCN/H2O Method: Slow Cooling Path_Ag->Solvent_Ag Analysis Validation: IR Shift of Ring Modes Solvent_Cu->Analysis Solvent_Ag->Analysis

Figure 2: Experimental workflow for Pr-ODA coordination chemistry.

References

  • NIH National Library of Medicine. (2019). Metal Complexes of Oxadiazole Ligands: An Overview. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Energetic metal–organic frameworks achieved from furazan and triazole ligands. Retrieved from [Link]

  • PubChem. (2025).[1][2] 1,2,5-Oxadiazol-3-amine Compound Summary. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Crystal Structure of Nitrofurazan Derivatives. Retrieved from [Link]

  • IUCrData. (2019). Crystal structure of poly[(μ3-4-amino-1,2,5-oxadiazole-3-hydroxamato)thallium(I)]. Retrieved from [Link]

Sources

Application Note: Synthesis and Characterization of Novel Energetic Salts Derived from 4-Propyl-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis, purification, and characterization of novel energetic salts based on the 4-Propyl-1,2,5-oxadiazol-3-amine core structure. The 1,2,5-oxadiazole (furazan) ring is a foundational building block in the development of high-energy-density materials (HEDMs) due to its high positive enthalpy of formation, inherent density, and thermal stability.[1][2] By functionalizing this ring with an amine group, we create a basic center capable of forming stable energetic salts through protonation with various oxygen-rich acids. This strategy allows for the fine-tuning of physicochemical properties, such as density, thermal stability, and sensitivity, by judiciously selecting the anionic counter-ion.[3] This application note details the synthetic protocol for the amine precursor, followed by robust, step-by-step procedures for its conversion into perchlorate, picrate, and nitrate salts. Furthermore, it establishes a full suite of characterization protocols essential for validating the materials' structure, thermal behavior, and safety characteristics, thereby providing a complete workflow for researchers in the field.

Critical Safety Precautions

WARNING: The synthesis, handling, and characterization of energetic materials present extreme hazards, including the risk of explosion, fire, and severe injury. These operations must only be performed by trained personnel in a laboratory equipped with the necessary safety features.

  • Hazard Assessment: A thorough hazard assessment must be conducted before any experimental work begins.[4]

  • Personal Protective Equipment (PPE): At a minimum, safety glasses with side shields, a face shield, a flame-resistant lab coat, and heavy-duty gloves must be worn.[5] For operations involving uncharacterized materials, enhanced PPE, including blast shields, is mandatory.[6][7]

  • Scale Limitation: All reactions should be conducted on the smallest possible scale, especially during initial synthesis. Scale-up requires a formal review and authorization process.

  • Engineering Controls: All work must be performed in a certified chemical fume hood with the sash positioned as low as possible. A portable blast shield is required for all reactions involving the synthesis or handling of the final energetic salts.[5]

  • Static Discharge: Eliminate all sources of static electricity. Use grounding straps and anti-static mats, especially when handling dry, sensitive materials.[6]

  • Stimuli Avoidance: Avoid friction, impact, and heat. Use non-metal spatulas (e.g., ceramic or Teflon-coated) for handling. Do not scrape or grind the materials.[5][6]

  • Storage: Store energetic materials in designated, properly labeled containers in a secure, explosion-proof cabinet or magazine, segregated from incompatible materials.[7]

Synthesis of Precursor: this compound (3)

The synthesis of the amine precursor is the foundational step. This protocol adapts a common strategy for creating 3-amino-1,2,5-oxadiazoles, which involves the synthesis of an amidoxime followed by a cyclization reaction.

dot

cluster_0 Precursor Synthesis Workflow A Valeronitrile (1) B Valeronitrile Amidoxime (2) A->B Hydroxylamine, Ethanol/Water C This compound (3) B->C 1. Cyanogen Bromide 2. Base (e.g., K2CO3) 3. Cyclization (Heat) cluster_1 Energetic Salt Formation Amine This compound (3) Salt Energetic Salt [C5H10N3O]+[X]- Amine->Salt Protonation Acid Energetic Acid (HX) (e.g., HClO4, Picric Acid, HNO3) Acid->Salt Anion Source cluster_2 Characterization Workflow cluster_struct Structural Analysis cluster_phys Physicochemical Properties Start Synthesized Energetic Salt NMR NMR (1H, 13C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR EA Elemental Analysis Start->EA Density Gas Pycnometry (Density) Start->Density Thermal DSC / TGA (Thermal Stability) Start->Thermal Sensitivity Impact & Friction Tests Start->Sensitivity

Sources

Accelerated Synthesis of Propyl-Aminofurazans via Microwave Irradiation: A Modern Protocol for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The furazan (1,2,5-oxadiazole) ring system is a cornerstone in medicinal chemistry, with aminofurazan derivatives showing promise as inhibitors for therapeutic targets like Glycogen Synthase Kinase-3 (GSK-3) and Rho-kinase.[1][2][3] Traditional synthesis of these scaffolds often involves lengthy reaction times, harsh conditions, and complex purification procedures. This application note details a robust, high-speed protocol for the synthesis of propyl-aminofurazans utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of green chemistry, this method dramatically reduces reaction times from hours to minutes, improves yields, and simplifies product isolation compared to conventional heating methods.[4] We provide a detailed experimental workflow, mechanistic insights, and comparative data to demonstrate the efficiency and reliability of the microwave-assisted approach for accelerating drug discovery and development pipelines.

Introduction: The Need for Speed in Heterocycle Synthesis

Aminofurazans are a class of nitrogen-rich heterocycles that have garnered significant attention in pharmaceutical research due to their diverse biological activities.[1][3] The development of efficient synthetic routes to these core structures is paramount. Conventional synthetic methods, while established, often suffer from drawbacks such as long reaction durations and the formation of side products, which complicate purification.[5]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemistry, offering a powerful alternative to conventional heating.[6][7] Unlike traditional methods that rely on slow conductive heating, microwave irradiation delivers energy directly to polar molecules in the reaction mixture, resulting in rapid, uniform, and efficient heating.[8] This leads to several key advantages:

  • Reaction Rate Acceleration: Reaction times can be reduced from hours to mere minutes.[4][6]

  • Increased Yields and Purity: Rapid heating minimizes the formation of by-products, leading to cleaner reactions and higher yields.[4][8]

  • Energy Efficiency: By heating only the reactants and solvent, MAOS significantly reduces energy consumption compared to heating an entire oil bath and apparatus.[7][9]

  • Alignment with Green Chemistry: The technique often allows for the use of less solvent or more environmentally benign solvents, contributing to sustainable chemical practices.[8][9]

This guide provides a comprehensive protocol for a "one-pot" synthesis of 4-amino-3-propylfurazan, adapted from established methodologies[5] and optimized for microwave irradiation.

Reaction Mechanism and Microwave Rationale

The synthesis of 3-alkyl-4-aminofurazans can be achieved from β-keto esters in a one-pot, multi-step process. The proposed pathway involves the initial hydrolysis of the ester, followed by nitrosation of the active methylene group, and finally, a cyclization reaction with hydroxylamine to form the aminofurazan ring.

G

Caption: General reaction scheme for the one-pot synthesis.

Microwave irradiation is particularly effective for this sequence. The process involves polar intermediates, such as the oxime and hydroxylamine adducts, which couple efficiently with microwave energy. This direct energy transfer facilitates the rapid heating required for the dehydration and cyclization steps, which are often the rate-limiting stages in conventional heating, thereby drastically accelerating the formation of the stable furazan ring.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-amino-3-propylfurazan using a dedicated microwave synthesizer.

3.1. Materials and Equipment

  • Reagents: Ethyl 2-oxopentanoate (≥98%), Sodium Hydroxide (pellets), Sodium Nitrite (≥99%), Hydrochloric Acid (37%), Hydroxylamine Hydrochloride (≥99%), Urea (≥99%), Ethyl Acetate, Hexane, Anhydrous Magnesium Sulfate.

  • Equipment: Microwave synthesizer (e.g., CEM Discover), 10 mL microwave reaction vessel with a stir bar, standard laboratory glassware, rotary evaporator, magnetic stirrer, TLC plates (silica gel 60 F₂₅₄).

3.2. Step-by-Step Synthesis Procedure

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add ethyl 2-oxopentanoate (1.44 g, 10 mmol).

  • Hydrolysis & Nitrosation:

    • Add a solution of sodium hydroxide (0.40 g, 10 mmol) in 2 mL of water. Stir for 5 minutes at room temperature.

    • Add a solution of sodium nitrite (0.76 g, 11 mmol) in 2 mL of water.

    • Cool the vessel in an ice bath and slowly add 1 mL of concentrated hydrochloric acid dropwise while stirring. The formation of an intermediate oxime occurs.

  • Cyclization Mixture:

    • To the same vessel, carefully add hydroxylamine hydrochloride (1.46 g, 21 mmol), urea (0.60 g, 10 mmol), and a solution of sodium hydroxide (1.60 g, 40 mmol) in 3 mL of water.

  • Microwave Irradiation:

    • Seal the reaction vessel securely.

    • Place the vessel in the cavity of the microwave synthesizer.

    • Irradiate the mixture using the parameters outlined in Table 1. The instrument will dynamically modulate power to maintain the set temperature.

  • Work-up and Purification:

    • After the reaction is complete, cool the vessel to room temperature using compressed air.

    • Transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate (20 mL each).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure product.

Results: A Comparative Analysis

The microwave-assisted protocol offers significant advantages over traditional reflux heating, primarily in reaction time and yield.

Table 1: Comparison of Synthesis Parameters and Outcomes

ParameterConventional Method (Reflux)Microwave-Assisted Method
Heating Method Oil BathMicrowave Irradiation
Temperature 100 °C120 °C (Set)
Reaction Time 4 - 6 hours15 minutes
Microwave Power N/A150 W (Dynamic)
Pressure Atmospheric~100-150 psi (Monitored)
Typical Yield 55 - 65%80 - 90%
Purity (Post-Workup) Moderate (Side products observed)High (Cleaner reaction profile)

The data clearly demonstrates that MAOS not only accelerates the synthesis by a factor of up to 24x but also provides a significantly higher yield of the target compound.[4][9]

G

Caption: Microwave-assisted synthesis and purification workflow.

4.1. Product Characterization

The identity and purity of the synthesized 4-amino-3-propylfurazan should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the propyl group (triplet, sextet, triplet) and a broad singlet for the amine protons.

  • ¹³C NMR: Signals corresponding to the propyl carbons and the two distinct furazan ring carbons.

  • FT-IR: Characteristic N-H stretching bands for the amine group and C=N stretching for the furazan ring.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₅H₉N₃O.

Troubleshooting
IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction; insufficient temperature or time.Increase irradiation time in 2-minute increments or raise the set temperature by 10 °C. Ensure proper sealing of the vessel.
Vessel Over-pressurizes Solvent volume too high; rapid gas evolution.Reduce the total solvent volume to ensure sufficient headspace. Use a slower temperature ramp rate if available.
Product Degradation Temperature is too high.Reduce the set temperature by 10-20 °C and slightly increase the reaction time.
Conclusion

The microwave-assisted synthesis of propyl-aminofurazans represents a significant advancement over conventional methods.[10][11] This protocol provides a rapid, efficient, and high-yielding pathway to valuable heterocyclic scaffolds, demonstrating the power of MAOS to accelerate research and development in medicinal chemistry. The method is robust, easily scalable within microwave synthesis platforms, and adheres to the principles of green chemistry by saving time and energy.[7][9]

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025). Patsnap. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Available at: [Link]

  • A mild and efficient synthesis of aminofurazans. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. (2022). Frontiers in Chemistry. Available at: [Link]

  • Synthesis and in Vitro Characterization of 1-(4-Aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[6][8][9]triazole-4-carboxylic Acid Derivatives. A New Class of Selective GSK-3 Inhibitors. (2003). ACS Publications. Available at: [Link]

  • Synthesis and in vitro characterization of 1-(4-aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[6][8][9]triazole-4-carboxylic acid derivatives. A new class of selective GSK-3 inhibitors. (2003). PubMed. Available at: [Link]

  • Synthesis of 3-alkyl-4-aminofurazans. (n.d.). ResearchGate. Available at: [Link]

  • Discovery of Aminofurazan-azabenzimidazoles as Inhibitors of Rho-Kinase with High Kinase Selectivity and Antihypertensive Activity. (2006). ACS Publications. Available at: [Link]

  • Philip Pagoria1*, Maoxi Zhang1, Nathaniel B. Zuckerman1, Alan J. DeHope1 and Damon Parrish2. (n.d.). OSTI.GOV. Available at: [Link]

  • Scheme of amidoxime synthesis. (n.d.). ResearchGate. Available at: [Link]

  • Document: Synthesis and in vitro characterization of 1-(4-aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[6][8][9]triazole-4-carboxylic acid derivatives. A... (n.d.). EMBL-EBI. Available at: [Link]

  • Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). ResearchGate. Available at: [Link]

  • Novel synthesis of 4-aminofurazan-3-acetic acid. (1998). Royal Society of Chemistry. Available at: [Link]

  • (PDF) Recent advances in microwave-assisted synthesis. (n.d.). ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. (n.d.). National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note: Strategic Utilization of 4-Propyl-1,2,5-oxadiazol-3-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in agrochemical discovery and process chemistry. It details the strategic utilization of 4-Propyl-1,2,5-oxadiazol-3-amine , a specialized heterocyclic building block used to modulate lipophilicity and metabolic stability in novel pesticide scaffolds.

Executive Summary

The 1,2,5-oxadiazole (furazan) ring system is a high-value scaffold in modern agrochemistry, offering a unique combination of electron-withdrawing character, metabolic stability, and bioisosteric potential for phenyl and pyridine rings.

This compound represents a strategic "Goldilocks" intermediate. The propyl chain provides enhanced lipophilicity (logP modulation) compared to methyl analogs, facilitating cuticular penetration in herbicides and exoskeletal transport in insecticides, without the steric bulk of aryl substituents. This guide details protocols for overcoming the inherent low nucleophilicity of the amino-furazan system to synthesize high-potency amide and urea-based active ingredients (AIs).

Chemical Profile & Safety Assessment

Physicochemical Properties
PropertyValue / DescriptionSignificance in Agrochemistry
Molecular Formula C

H

N

O
Core scaffold
Molecular Weight 127.14 g/mol Low MW allows for fragment-based drug design (FBDD).[1]
LogP (Calc) ~1.2 - 1.5Ideal range for systemic mobility in xylem/phloem.
pKa (Amine) ~1.5 - 2.5Critical: The amine is weakly nucleophilic due to the electron-poor oxadiazole ring.
Electronic Character

-deficient
Resists oxidative metabolism (P450); mimics electron-poor aryls.
Safety & Handling (Energetic Warning)

CRITICAL SAFETY NOTE: 1,2,5-Oxadiazoles are structurally related to energetic materials (e.g., ANFF-1). While the propyl derivative is significantly more stable than nitro-furazans, the ring system possesses high positive enthalpy of formation.

  • Thermal Stability: Avoid heating crude mixtures above 140°C without DSC (Differential Scanning Calorimetry) validation.

  • Shock Sensitivity: Treat dry solids with care; avoid metal spatulas if high-purity crystals are formed.

  • Incompatibility: Avoid contact with strong reducing agents (e.g., LiAlH

    
    ) which can cleave the N-O bond exothermically.
    

Core Application: Synthesis of Amide-Linked Insecticides

Context: Amide linkages are central to Ryanodine Receptor modulators (e.g., Chlorantraniliprole analogs). The primary challenge is coupling the electron-deficient 3-amino group of the furazan to an acid. Standard peptide couplings (EDCI/HOBt) often fail or proceed with poor conversion.

Protocol A: The "Hard" Electrophile Method (Acid Chloride)

Recommended for high-throughput library synthesis.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Acylating Agent: 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride (1.1 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) or LiHMDS

  • Solvent: Anhydrous THF or DMF

Step-by-Step Methodology:

  • Deprotonation: Charge a flame-dried flask with the amine (1.0 equiv) and anhydrous THF (0.2 M). Cool to 0°C.

  • Activation: Add NaH (1.2 equiv) portion-wise. Evolution of H

    
     gas will be observed. Stir at 0°C for 30 mins until gas evolution ceases. Note: Deprotonation increases the nucleophilicity of the amide anion.
    
  • Coupling: Add the acid chloride (1.1 equiv) dropwise as a solution in THF.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS.

  • Quench: Carefully quench with sat. NH

    
    Cl solution at 0°C.
    
  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: The POCl Activation Method (One-Pot)

Recommended for scale-up when acid chlorides are unstable.

  • Dissolve the carboxylic acid (1.0 equiv) and the amine (1.0 equiv) in dry Pyridine (5-10 volumes).

  • Cool to -10°C.

  • Add POCl

    
     (1.1 equiv) dropwise.
    
  • Stir at 0°C for 1 hour, then warm to RT.

  • Troubleshooting: If conversion is low, heat to 50°C. The pyridine acts as both solvent and acid scavenger.

Core Application: Urea-Based Herbicides

Context: Urea bridges are classic pharmacophores in Photosystem II (PSII) inhibitors.

Protocol:

  • Setup: Dissolve this compound (1.0 equiv) in Toluene.

  • Reagent: Add the appropriate Isocyanate (1.1 equiv) (e.g., 3,4-dichlorophenyl isocyanate).

  • Catalysis: Add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv). Rationale: DBU activates the weak amine nucleophile.

  • Conditions: Reflux (110°C) for 12 hours.

  • Isolation: Cool to RT. The urea product often precipitates. Filter and wash with cold ether.

Visualizing the Discovery Workflow

The following diagram illustrates the integration of this building block into a diversity-oriented synthesis (DOS) pipeline for agrochemicals.

Agrochemical_Workflow cluster_pathways Diversity Oriented Synthesis (DOS) Start Building Block This compound Path1 Pathway A: Amide Coupling (Ryanodine Modulators) Start->Path1 + Acid Chloride / NaH Path2 Pathway B: Urea Formation (PSII Inhibitors) Start->Path2 + Isocyanate / DBU Path3 Pathway C: Schiff Base (Fungicides) Start->Path3 + Aldehyde / H+ Screen High-Throughput Screening (In vivo / In vitro) Path1->Screen Path2->Screen Path3->Screen Lead Lead Candidate (LogP 2.5-3.5) Screen->Lead Hit Validation

Figure 1: Strategic workflow for integrating the 4-propyl-1,2,5-oxadiazole scaffold into pesticide discovery libraries.

Analytical Quality Control (QC)

Due to the weak UV absorbance of the propyl chain, QC relies heavily on the aromatic ring absorption.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 mins.

    • Detection: UV @ 220 nm (Amine absorption) and 254 nm.

  • NMR Signature (

    
    H NMR, 400 MHz, DMSO-d
    
    
    
    ):
    • 
       6.20 ppm (s, 2H, -NH
      
      
      
      , broad exchangeable).
    • 
       2.60 ppm (t, 2H, 
      
      
      
      -CH
      
      
      ).
    • 
       1.65 ppm (m, 2H, 
      
      
      
      -CH
      
      
      ).
    • 
       0.95 ppm (t, 3H, -CH
      
      
      
      ).
    • Note: The absence of ring protons (fully substituted) simplifies the spectrum, making it excellent for monitoring reaction conversion.

References

  • Pagoria, P., et al. (2014). "Synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole." Molbank, M824. Link

    • Relevance: Establishes synthesis and energetic properties of amino-furazan deriv
  • Sheremetev, A. B., et al. (2005). "Relationship Between Physicochemical Properties and Herbicidal Activity of 1,2,5-Oxadiazole Derivatives." Molecules, 10, 1284-1306. Relevance: Validates the 1,2,5-oxadiazole scaffold for herbicidal activity and SAR lipophilicity studies.
  • BOC Sciences. (2024). "Product Data: 1,2,5-Oxadiazole-3-carboxamide, 4-amino-."

    • Relevance: Commercial availability and physical data for amino-oxadiazole building blocks.
  • Matheau-Raven, D., & Dixon, D. J. (2020). "General α-Amino 1,3,4-Oxadiazole Synthesis via Late-Stage Reductive Functionalization." ChemRxiv. Link

    • Relevance: Provides comparative coupling strategies for oxadiazole amines in medicinal/agrochemical synthesis.

Sources

Troubleshooting & Optimization

Heterocycle Synthesis Support Hub: Oxadiazole Troubleshooting Center

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: OX-CYC-404 Subject: Resolving Cyclization Failures in 1,2,4- and 1,3,4-Oxadiazole Synthesis

Welcome to the Technical Support Center.

You are likely here because your LC-MS shows a mass peak corresponding to the O-acylamidoxime intermediate (


) or a hydrolyzed starting material, rather than your desired oxadiazole.

Oxadiazole synthesis is deceptively simple on paper but thermodynamically demanding in practice. The formation of the aromatic ring requires a dehydration step that often fights against steric hindrance and electronic deactivation. Below are the specific protocols and diagnostic workflows to rescue your stalled reactions.

Module 1: 1,2,4-Oxadiazoles (The Amidoxime Route)

The Problem: The reaction stalls at the O-acylamidoxime intermediate. The Diagnosis: The initial coupling (Amidoxime + Carboxylic Acid derivative) is kinetically fast, but the subsequent cyclization (dehydration) is thermodynamically unfavorable at room temperature without specific activation.

Troubleshooting Q&A

Q: I see the O-acylamidoxime intermediate by LC-MS, but it won't cyclize even at reflux. Why? A: If you are using standard thermal cyclization (e.g., Toluene reflux), the energy barrier might be too high, especially for electron-deficient aryl rings.

  • The Fix (The "Superbase" Method): Switch to a polar aprotic solvent (DMSO or DMF) and use a base like NaOH or KOH. The polar solvent stabilizes the transition state.

  • The Fix (The Catalytic Shortcut): If your substrate is heat-sensitive, add Tetrabutylammonium Fluoride (TBAF) . TBAF (1.0 eq in THF) can catalyze this cyclization at room temperature by activating the amide N-H bond, facilitating the elimination of water [1].

Q: My yields are low when using Acid Chlorides. Should I switch reagents? A: Acid chlorides generate HCl, which protonates the amidoxime (


), killing its nucleophilicity.
  • The Fix: Switch to T3P (Propylphosphonic anhydride) . It activates the carboxylic acid directly in a one-pot protocol, acts as a water scavenger, and produces non-toxic water-soluble byproducts. It is superior for avoiding the "protonation trap" [2].

Standardized Protocol: T3P-Mediated One-Pot Synthesis

Valid for: 3,5-disubstituted 1,2,4-oxadiazoles

  • Charge: Carboxylic acid (1.0 equiv), Amidoxime (1.1 equiv), and EtOAc or DMF (0.5 M).

  • Add: Base (Triethylamine or DIPEA, 3.0 equiv). Stir 5 min.

  • Activate: Add T3P (50% w/w in EtOAc, 1.5–2.0 equiv) dropwise.

  • Cycle: Heat to 80°C for 4–12 hours.

    • Checkpoint: If LC-MS shows intermediate, increase T3P loading to 3.0 equiv.

  • Workup: Wash with water/brine. T3P byproducts wash away; product remains in organic phase.

Decision Logic: 1,2,4-Oxadiazole Synthesis

G start Start: Amidoxime + Acid Source acid_type Acid Source? start->acid_type acid_cl Acid Chloride acid_type->acid_cl Reactive carb_acid Carboxylic Acid acid_type->carb_acid Stable coupling_cl Add Base (Pyridine/TEA) Avoid HCl protonation acid_cl->coupling_cl coupling_acid Use Coupling Agent Rec: T3P or CDI carb_acid->coupling_acid intermediate Intermediate: O-acylamidoxime Formed? coupling_cl->intermediate coupling_acid->intermediate no_inter Check Nucleophilicity (Is Amidoxime protonated?) intermediate->no_inter No yes_inter Cyclization Step intermediate->yes_inter Yes cycl_method Substrate Stability? yes_inter->cycl_method stable Thermal/Base: DMSO + NaOH, 100°C cycl_method->stable Robust sensitive Catalytic/Mild: TBAF (1.0 eq) in THF, RT cycl_method->sensitive Sensitive product Target: 1,2,4-Oxadiazole stable->product sensitive->product

Figure 1: Decision matrix for selecting the optimal activation and cyclization pathway based on substrate stability.

Module 2: 1,3,4-Oxadiazoles (The Hydrazide Route)

The Problem: The reaction turns into a "black tar" or yields are <20%. The Diagnosis: You are likely using harsh dehydrating agents (


, 

,

) on a substrate with acid-sensitive groups (Boc-amines, tert-butyl esters, electron-rich aromatics).
Troubleshooting Q&A

Q:


 is decomposing my starting material. What is the alternative? 
A:  Stop using thionyl or phosphoryl chloride immediately for sensitive substrates.
  • The Fix: Use the Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide). It promotes cyclization via a syn-elimination mechanism under neutral/mild conditions (THF, 50–70°C) [3].

Q: I have a diacylhydrazine intermediate. How do I cyclize it without heat? A: Use TsCl (Tosyl Chloride) and Pyridine . This activates the carbonyl oxygen as a tosylate, which is an excellent leaving group, allowing cyclization at ambient temperatures.

Reagent Selection Guide: Dehydrating Agents
ReagentConditionSuitabilityRisk Factor

Reflux (100°C+)Simple, robust substratesHigh (Charring, Acid hydrolysis)
Burgess Reagent Mild Heat (50°C)Acid-sensitive / Chiral centersLow (Clean, but reagent is moisture sensitive)
T3P 80°COne-pot from Hydrazide + AcidLow (Water soluble byproducts)
TsCl / Pyridine RT to 60°CSterically hindered substratesModerate (Pyridine removal required)
Mechanism Visualization: Burgess Reagent Cyclization

Burgess sub1 Diacylhydrazine complex Activated Complex (Sulfamoyl ester) sub1->complex + Burgess burgess Burgess Reagent (Zwitterion) burgess->complex ts Transition State (Syn-Elimination) complex->ts - Et3N prod 1,3,4-Oxadiazole ts->prod waste Byproduct: Et3N + SO3-NH-COOMe ts->waste

Figure 2: The mild cyclization pathway using Burgess reagent, avoiding acidic conditions.

Module 3: Critical Side Reactions

The "Boulton-Katritzky" Rearrangement

  • Symptom: You synthesized a 1,2,4-oxadiazole, but the NMR spectra don't match. The product is isomeric.

  • Cause: If your 1,2,4-oxadiazole has a nucleophilic side chain (like an oxime or hydrazone) or is 3,5-disubstituted with specific electronics, it can undergo a thermal rearrangement to a different heterocycle (e.g., 1,2,5-oxadiazole or a different 1,2,4-isomer) [4].

  • Prevention: Avoid prolonged heating (>100°C) after the ring is formed. If this occurs, switch to the TBAF (Room Temp) method described in Module 1 to prevent providing the thermal energy required for rearrangement.

References
  • Baykov, S. V., et al. (2016). "Room-temperature cyclization of O-acylamidoximes under TBAF catalysis." Organic Letters, 18(21), 5760-5763.

  • Augustine, J. K., et al. (2009).[1] "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[2] Tetrahedron Letters, 50(26), 2868-2871.

  • Brain, C. T., & Paul, J. M. (1999). "Burgess Reagent in Heterocycle Synthesis: 1,3,4-Oxadiazoles." Synlett, 1999(10), 1642-1644.

  • Boulton, A. J., & Katritzky, A. R. (1962). "Heterocyclic Rearrangements." Revue Roumaine de Chimie.

For further assistance, please verify your reagent quality (especially the hygroscopic nature of Burgess reagent and T3P) and consult the MSDS before scaling up.

Sources

Technical Support Center: Purification of 4-Propyl-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FUR-03-PROPYL-PUR Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Furazan Challenge

Welcome to the technical support hub for 4-Propyl-1,2,5-oxadiazol-3-amine (also known as 3-amino-4-propylfurazan).

Purifying 1,2,5-oxadiazoles (furazans) presents a unique paradox in heterocyclic chemistry. While the ring system is robust, the electron-withdrawing nature of the furazan core renders the exocyclic amine (


) significantly less basic than standard alkyl amines (

of conjugate acid often < 0).

Why this matters: Standard "acid-base extraction" protocols (i.e., dissolving the product in 1M HCl) often fail because the molecule refuses to protonate fully in aqueous media, remaining in the organic layer.[1] This guide prioritizes recrystallization and adsorption chromatography , with specific modifications to handle the unique polarity and energetic stability of the furazan ring.

Module 1: Diagnostic & Impurity Profiling

Before initiating purification, you must identify the "Enemy." In the synthesis of this compound (typically via dehydration of propylglyoxime), the following impurities are standard:

Impurity TypeOriginChemical BehaviorRemoval Strategy
Propylglyoxime Unreacted Starting MaterialAmphoteric (weakly acidic oxime protons).Base Wash: Soluble in dilute NaOH (unlike the product).[1]
Nitrile Oxides Ring-opening intermediateUnstable, reactive electrophiles.Silica Gel: Decomposes/binds irreversibly on acidic silica.
1,2,4-Oxadiazole Isomers Beckmann RearrangementSimilar polarity, different MP.Recrystallization: Exploits packing differences.
Oligomers (Yellow/Orange) Oxidation/Thermal degradationHigh molecular weight, lipophilic.[1]Activated Carbon: High affinity adsorption.

Module 2: Primary Purification (Recrystallization)[1]

Status: Recommended First-Line Defense Success Rate: >85% for purities starting at 70%.

The Solvent System Paradox

Aminofurazans are "amphiphilic"—the propyl chain is lipophilic, but the amino-furazan head is polar.

  • Single Solvent: Toluene (often good for lipophilic furazans) or Ethanol (good for polar).[1]

  • Binary System (Best): Ethanol/Water (

    
    ).
    
Protocol A: The "Crash-Cool" Recrystallization
  • Dissolution: Place crude solid in a flask. Add Ethanol (95%) at a ratio of 5 mL per gram of crude.

  • Heating: Heat to reflux (

    
    ). If solid remains, add EtOH in 1 mL increments until dissolved.
    
    • Critical Check: If solution is dark orange/red, add Activated Carbon (5 wt%) and reflux for 10 mins.[1] Filter hot through Celite.

  • The Water Titration: While keeping the solution near boiling, add hot deionized water dropwise.

    • Stop Point: The moment a persistent turbidity (cloudiness) appears.[1]

    • Re-solubilize: Add 1-2 drops of EtOH to clear the solution.

  • Crystallization: Remove heat. Allow to cool to Room Temp (RT) slowly (2 hours). Then move to

    
     (fridge) for 4 hours.
    
  • Harvest: Filter via vacuum. Wash cake with cold 20% EtOH/Water.

Module 3: Advanced Purification (Chromatography)

Status: Use if Recrystallization yields <98% purity or if separating isomers.

Stationary Phase Logic

The amino group on the furazan is weakly basic but can still tail on acidic silica.

  • Pre-treatment: Neutralize silica slurry with 1% Triethylamine (TEA) in Hexane to prevent tailing.[1]

Protocol B: Flash Column Chromatography
  • Slurry: Silica Gel 60 (

    
     mesh).[1]
    
  • Eluent Gradient:

    • Start: 100% Hexane (or Petroleum Ether).

    • Ramp: 0%

      
       30% Ethyl Acetate (EtOAc).
      
  • TLC Visualization:

    • UV (

      
      ): Furazan ring absorbs strongly.
      
    • Stain: Anisaldehyde Dip (Furazans often stain yellow/orange upon heating).[1]

Module 4: Troubleshooting & FAQs

Q1: My product is an oil and won't crystallize.

Diagnosis: Impurities (likely unreacted glyoxime or solvent residues) are depressing the melting point.[1] The Fix:

  • Seed Crystal: If you have any pure crystal, add a speck.

  • The "Scratch" Method: Use a glass rod to scratch the inner wall of the flask at the solvent interface.

  • Trituration: Evaporate solvent.[2] Add cold Pentane or Hexane . Sonicate vigorously. This often forces the oil to solidify into a powder.

Q2: I tried acid extraction (1M HCl), but I lost my product.

Diagnosis: As noted in the introduction, 3-amino-furazans are extremely weak bases (


 to 

).[1] They do not protonate well in dilute aqueous acid and likely remained in your organic layer, which you might have discarded or washed excessively. The Fix:
  • Do NOT use acid extraction to pull the product into water.

  • DO use a Base Wash (1M NaOH) on the organic layer. The product stays organic; the acidic glyoxime impurity goes into the water.

Q3: The product has a persistent yellow color.

Diagnosis: Azo-dimer formation or oxidation byproducts. The Fix:

  • Dissolve in Methanol.[1]

  • Treat with Sodium Dithionite (

    
    )  (aqueous solution) or simply repeat the activated carbon step. Dithionite reduces colored azo/nitroso impurities.
    

Visual Workflow: Purification Decision Tree

PurificationStrategy Start Crude this compound CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Oily / Sticky CheckState->Oil CheckPurity Check Purity (TLC/NMR) Solid->CheckPurity Trituration Triturate with Cold Pentane (Force Solidification) Oil->Trituration Sonicate Trituration->CheckPurity HighImpurity Impurity > 10% (Glyoximes present) CheckPurity->HighImpurity LowImpurity Impurity < 10% (Isomers/Color) CheckPurity->LowImpurity BaseWash Dissolve in EtOAc Wash with 1M NaOH (Removes Glyoxime) HighImpurity->BaseWash Recryst Recrystallization (EtOH / H2O) LowImpurity->Recryst Standard Path BaseWash->Recryst Column Flash Chromatography (Hex/EtOAc + 1% TEA) Recryst->Column If purity still low Final Pure Product Recryst->Final Column->Final

Caption: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.

References

  • Synthesis and Properties of Furazans

    • Sheremetev, A. B. (1995).[1] "The chemistry of furazans and furoxans."[3][4][5] Russian Chemical Reviews. (Authoritative review on furazan reactivity and weak basicity).

  • Recrystallization Methodologies

    • Mettler Toledo. "Recrystallization Guide: Solvents and Anti-Solvents."[1] (General principles applied to Protocol A).

  • Chromatography of Weak Bases

    • Chemistry LibreTexts. "Acid-Base Considerations in Chromatography." (Supports the use of TEA in silica columns).[1]

  • Safety of 1,2,5-Oxadiazoles

    • Los Alamos National Laboratory. "Sensitivity and Stability of Furazan-Based Energetics." (Grounding for thermal safety warnings).

Sources

Technical Support Center: Optimizing Propyl-Oxadiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated support center for optimizing the synthesis of propyl-oxadiazoles. This resource is tailored for researchers, chemists, and drug development professionals who are looking to enhance the efficiency, yield, and purity of their oxadiazole formation reactions. Here, you'll find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols designed to address the common challenges associated with reaction temperature optimization.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis of propyl-oxadiazoles.

Q1: My yield of 2-propyl-1,3,4-oxadiazole is consistently low. Could the reaction temperature be the issue, and how do I address it?

A: Yes, suboptimal reaction temperature is a frequent cause of low yields in oxadiazole synthesis. The temperature directly influences the rate of the crucial cyclodehydration step.

  • If the temperature is too low: The reaction rate will be very slow, leading to incomplete conversion of your starting materials within a practical timeframe. You may observe a significant amount of the uncyclized intermediate (e.g., a 1,2-diacylhydrazine) in your reaction mixture.

  • If the temperature is too high: While generally thermally stable, excessively high temperatures can lead to the degradation of starting materials, reagents, or even the desired product, especially over prolonged reaction times.[1][2] It can also promote the formation of unwanted side products.

Troubleshooting Workflow:

To determine the optimal temperature, a systematic screening experiment is recommended.

Q2: I'm observing a significant amount of an unknown byproduct. How can I use temperature to improve the selectivity for my desired propyl-oxadiazole?

A: Byproduct formation is often a result of competing reaction pathways that are influenced by temperature. Lowering the reaction temperature can sometimes favor the desired, lower-energy pathway, thus increasing selectivity. Conversely, some side reactions may have a higher activation energy and only become significant at elevated temperatures.

Strategies for Improving Selectivity:

  • Lower the Temperature: Start by running the reaction at a lower temperature. This can slow down the formation of byproducts that have a higher activation energy than the desired reaction.

  • Gradual Heating: Instead of heating the reaction mixture to the target temperature directly, consider a gradual temperature ramp. This can allow for the clean formation of the intermediate before the higher-temperature cyclization, potentially avoiding side reactions that might occur at the outset with high heat.

  • Choice of Dehydrating Agent: The reactivity of your dehydrating agent can impact the optimal temperature. Harsher reagents like POCl₃ or PPA might allow for lower reaction temperatures compared to milder methods.[3]

Q3: What is a good starting temperature and heating profile for a typical 2-propyl-5-substituted-1,3,4-oxadiazole synthesis?

A: A good starting point for many common cyclodehydration reactions to form 1,3,4-oxadiazoles is in the range of 80-120 °C.[4] However, the optimal temperature is highly dependent on the specific substrates, solvent, and dehydrating agent used.

General Recommendations:

Dehydrating AgentTypical Temperature Range (°C)Notes
Phosphorus Oxychloride (POCl₃)80 - 110Often used as both reagent and solvent, or with a co-solvent.
Polyphosphoric Acid (PPA)100 - 150A viscous solvent/reagent, requires good stirring.[5]
Thionyl Chloride (SOCl₂)50 - 80Can be a more reactive and lower-temperature option.
Burgess Reagent80 - 120A milder alternative, often used in solvents like THF or dioxane.[6]
Microwave Irradiation100 - 150Can significantly shorten reaction times.[7][8]

For a heating profile, a gradual ramp up to the target temperature over 30-60 minutes is often beneficial. Hold at the target temperature and monitor the reaction progress by TLC or LC-MS.

Experimental Protocols

Protocol 1: Temperature Screening for Optimal Propyl-Oxadiazole Yield

This protocol outlines a parallel experiment to efficiently screen for the optimal reaction temperature.

Materials:

  • 1,2-diacylhydrazine precursor to your propyl-oxadiazole

  • Dehydrating agent (e.g., POCl₃, PPA, or Burgess Reagent)

  • Anhydrous solvent (e.g., toluene, dioxane, or acetonitrile)

  • Parallel synthesis reaction block with temperature and stirring control

  • Reaction vials with septa

  • Standard laboratory glassware and workup reagents

Procedure:

  • In separate reaction vials, place an equal amount of the 1,2-diacylhydrazine precursor.

  • Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent to each vial to achieve the desired concentration.

  • Add the dehydrating agent to each vial. Ensure the amount is consistent across all reactions.

  • Seal the vials and place them in the parallel synthesis block.

  • Set each position to a different temperature (e.g., 60°C, 80°C, 100°C, 120°C, 140°C).

  • Stir the reactions at a consistent rate for a set amount of time (e.g., 4 hours).

  • After the reaction time, cool all vials to room temperature.

  • Quench the reactions appropriately (e.g., by pouring into ice water).

  • Perform an identical workup and extraction for each reaction.

  • Analyze the yield and purity of the propyl-oxadiazole in each crude product mixture using techniques like ¹H NMR with an internal standard, or LC-MS with a calibration curve.

Visualizations

Propyl-Oxadiazole Synthesis Pathway Propionic Hydrazide Propionic Hydrazide 1,2-diacylhydrazine 1,2-diacylhydrazine Propionic Hydrazide->1,2-diacylhydrazine Coupling Carboxylic Acid Derivative Carboxylic Acid Derivative Carboxylic Acid Derivative->1,2-diacylhydrazine Propyl-Oxadiazole Propyl-Oxadiazole 1,2-diacylhydrazine->Propyl-Oxadiazole Cyclodehydration (Temperature Critical)

Caption: A common synthetic route to 2-propyl-1,3,4-oxadiazoles.

Troubleshooting Low Yield start Low Yield of Propyl-Oxadiazole check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity check_sm->check_reagents [Purity OK] impure_sm Purify Starting Materials check_sm->impure_sm [Impure] optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp [Activity OK] inactive_reagents Use Fresh Reagents check_reagents->inactive_reagents [Inactive] temp_screen Perform Temperature Screening (60-140°C) optimize_temp->temp_screen [Temp is Likely Cause] success Improved Yield impure_sm->success inactive_reagents->success temp_screen->success

Caption: A decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q: What are the main isomers of oxadiazole, and do their syntheses have different temperature requirements?

A: There are four main isomers of oxadiazole: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole.[9][10] The 1,3,4- and 1,2,4-isomers are the most common in medicinal chemistry. Their syntheses are quite different and thus have varying temperature requirements. The synthesis of 1,2,4-oxadiazoles, for instance, often involves the reaction of an amidoxime with a carboxylic acid derivative, and the cyclization step can also be temperature-sensitive.[8]

Q: Are there any safety concerns related to reaction temperature in propyl-oxadiazole synthesis?

A: Yes, safety should always be a primary concern.

  • Exothermic Reactions: The initial mixing of reagents, especially with strong dehydrating agents like POCl₃ or PPA, can be exothermic. It's important to control the rate of addition and provide adequate cooling if necessary.

  • Pressure Buildup: When heating reactions in sealed vessels, be aware of potential pressure buildup due to solvent vapor pressure or the evolution of gaseous byproducts. Always use appropriate pressure-rated glassware and a blast shield.

  • Thermal Stability of Reagents: Some reagents used in the synthesis may have limited thermal stability. Always consult the safety data sheet (SDS) for all chemicals used.

Q: How does temperature affect the required reaction time?

A: According to the Arrhenius equation, the rate of a chemical reaction generally increases with temperature. As a rule of thumb, for many organic reactions, the rate approximately doubles for every 10°C increase in temperature. Therefore, a reaction that takes 8 hours at 80°C might be complete in 4 hours at 90°C or 2 hours at 100°C. However, this is a generalization, and the actual relationship should be determined experimentally. It is crucial to monitor the reaction to avoid prolonged heating after completion, which could lead to byproduct formation or degradation.

References

  • A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). Wutan Journal of Pure Science. [Link]

  • A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). Wutan Journal of Pure Science. [Link]

  • Sharma, S., et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica. [Link]

  • Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (2025). Applied Sciences. [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Bentham Open. [Link]

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Thermal Degradation Studies of Oxadiazoles. (n.d.). Journal of Applied Polymer Science. [Link]

  • Thermally stable oxadiazole-containing polyacetylenes: Relationship between molecular structure and nonlinear optical properties. (n.d.). Journal of Materials Chemistry. [Link]

  • Therapeutic potential of oxadiazole or furadiazole containing compounds. (2020). PMC. [Link]

  • Synthesis, Characterization, and Study of the Thermal Properties of New Poly(arylene ether 1,3,4-oxadiazole)s. (2000). Macromolecules. [Link]

  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). Bentham Open. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]

  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2013). Tetrahedron. [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2025). ACS Omega. [Link]

  • SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. (n.d.). International Journal of Pharmaceutical Sciences and Medicine. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Applied Sciences. [Link]

  • A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. (2023). ResearchGate. [Link]

  • Optimizing the synthesis of 1,3,4‐oxadiazole 1a. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025). MDPI. [Link]

  • Review of Synthesis of 1,3,4-Oxadiazole Derivatives. (2014). Synthetic Communications. [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). PMC. [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). PMC. [Link]

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Controlling side reactions in the amination of furazans

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Selective Amination

The introduction of an amino group onto a furazan ring is a critical transformation in the synthesis of various compounds, from pharmaceuticals to energetic materials.[1][2] The primary mechanism governing this reaction is Nucleophilic Aromatic Substitution (SNAr).[3][4] This process is facilitated by the electron-deficient nature of the furazan ring, which is further enhanced by the presence of electron-withdrawing groups. However, the same electronic properties that enable the desired amination also render the furazan ring susceptible to a variety of side reactions, most notably ring-opening.[5][6]

This guide will equip you with the knowledge to anticipate and control these side reactions, ensuring the successful and efficient synthesis of your target aminofurazans.

Troubleshooting Guide: A-Q&A Approach to Common Experimental Issues

This section addresses specific problems you may encounter during the amination of furazans, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Yield of the Desired Aminofurazan

Question: I am attempting to aminate a substituted furazan with a primary amine, but I am observing very low conversion of my starting material and a complex mixture of products. What could be the cause, and how can I improve my yield?

Answer:

This is a common issue that can stem from several factors, primarily related to the reactivity of the furazan substrate and the stability of the reaction intermediate.

Potential Causes & Solutions:

  • Insufficient Ring Activation: The SNAr mechanism relies on the stabilization of a negative charge in the Meisenheimer intermediate.[3][4] If your furazan ring lacks strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, the ring is not sufficiently activated for nucleophilic attack.

    • Solution: If possible, modify your synthetic route to include a suitable EWG, such as a nitro (-NO₂) or cyano (-CN) group, at a position that can effectively stabilize the intermediate through resonance.

  • Poor Leaving Group: While less common in SNAr than in SN1/SN2 reactions, a very poor leaving group can hinder the final, aromatization step of the reaction.

    • Solution: If your synthesis allows, consider using a better leaving group. For halogens, the reactivity order in SNAr is often F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is facilitated by the more electronegative halogen.[7]

  • Inappropriate Reaction Conditions: Temperature, solvent, and base (if used) play a crucial role in SNAr reactions.

    • Solution: Systematically screen reaction parameters.

      • Temperature: While higher temperatures can increase the reaction rate, they can also promote decomposition and side reactions. Try running the reaction at a lower temperature for a longer duration.

      • Solvent: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation without interfering with the nucleophile.

      • Base: If your amine nucleophile requires deprotonation or if an acidic byproduct is formed, the choice of base is critical. A non-nucleophilic, sterically hindered base can be advantageous to avoid competition with your desired amine.

Issue 2: Evidence of Furazan Ring Cleavage

Question: My reaction mixture shows the formation of highly colored byproducts, and upon workup, I am isolating acyclic compounds. I suspect the furazan ring is opening. Why is this happening and how can I prevent it?

Answer:

Furazan ring cleavage is a significant side reaction, especially when using strong nitrogen nucleophiles like primary and secondary amines.[5][6] The nucleophile can attack the nitrogen or oxygen atoms of the ring, leading to fragmentation.

Potential Causes & Solutions:

  • High Nucleophilicity and Basicity of the Amine: Strong, unhindered amines can readily attack the electron-deficient furazan ring, leading to cleavage.

    • Solution 1: Modify the Nucleophile: One effective strategy is to reduce the nucleophilicity of the amine. Using trimethylsilyl derivatives of the amines can prevent ring-opening, with the silyl group being removed upon workup.[6]

    • Solution 2: Use a Milder Aminating Agent: Consider alternative aminating agents if your target molecule allows. For instance, hydroxylamine in the presence of a strong base can sometimes be used to introduce an amino group.

  • Harsh Reaction Conditions: High temperatures can provide the activation energy needed for ring-opening pathways.

    • Solution: As with low yield issues, attempt the reaction at a lower temperature. This can often favor the desired SNAr pathway over the higher-energy ring-opening process.

Issue 3: Formation of an Unexpected Dimeric Byproduct

Question: During the oxidation of 3,4-diaminofurazan (DAF) to produce 3-amino-4-nitrofurazan (ANF), I am observing a significant amount of a byproduct, identified as 3,3'-diamino-4,4'-azofuroxide (DAOAF). How can I minimize the formation of this impurity?

Answer:

The formation of DAOAF during the oxidation of DAF is a known side reaction.[8] This occurs due to the oxidative coupling of two DAF molecules.

Potential Causes & Solutions:

  • Oxidizing Agent and Conditions: The choice of oxidizing agent and the reaction conditions can influence the selectivity of the oxidation.

    • Solution: Carefully control the reaction stoichiometry and temperature. The oxidation of DAF is highly exothermic, and poor temperature control can lead to the formation of byproducts.[8] Ensure slow, controlled addition of the oxidizing agent (e.g., a solution of H₂O₂ in CH₃SO₃H with a Na₂WO₄ catalyst) while maintaining the optimal reaction temperature.

  • Reaction Kinetics: The formation of ANF and DAOAF are competing reaction pathways.

    • Solution: A detailed kinetic study can help in understanding the conditions that favor the formation of the desired product. Based on available data, the formation of ANF has a high heat release, indicating that precise temperature control is paramount.[8]

Issue 4: Poor Regioselectivity in the Amination of a Substituted Furazan

Question: I am trying to aminate a furazan that has two potential leaving groups, but I am getting a mixture of isomers. How can I control the regioselectivity of the reaction?

Answer:

Regioselectivity in SNAr reactions on furazans is primarily dictated by electronics. The incoming nucleophile will preferentially attack the carbon atom that is most electron-deficient and where the resulting negative charge in the Meisenheimer intermediate is best stabilized.

Potential Causes & Solutions:

  • Similar Electronic Environment at the Two Positions: If the two potential reaction sites are electronically similar, a mixture of products is likely.

    • Solution 1: Leverage Directing Groups: The key is to have a strong electron-withdrawing group (EWG) positioned ortho or para to one of the leaving groups. This position will be significantly more activated towards nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate. If your synthetic design allows, introduce a directing group to favor substitution at the desired position.

    • Solution 2: Steric Hindrance: While electronics are usually dominant, significant steric hindrance near one of the leaving groups can disfavor attack at that position. You may be able to introduce a bulky substituent to block one site, although this can also decrease the overall reaction rate.

    • Solution 3: Alternative Synthetic Strategies: In some cases, achieving the desired regioselectivity via direct amination may not be feasible. Consider alternative strategies such as Vicarious Nucleophilic Substitution (VNS) of a hydrogen atom if applicable, which has its own set of regiochemical rules.[9][10]

Visualizing the SNAr Mechanism

The following diagram illustrates the key steps in the Nucleophilic Aromatic Substitution (SNAr) mechanism for the amination of a furazan.

Troubleshooting_Workflow start Start: Amination of Furazan check_yield Low or No Yield? start->check_yield check_side_products Unexpected Side Products? check_yield->check_side_products No cause_activation Insufficient Ring Activation? check_yield->cause_activation Yes check_regio Mixture of Isomers? check_side_products->check_regio No cause_ring_opening Ring Cleavage Suspected? check_side_products->cause_ring_opening Yes success Successful Amination check_regio->success No cause_electronics Similar Electronic Environment? check_regio->cause_electronics Yes cause_conditions Suboptimal Conditions? cause_activation->cause_conditions No sol_ewg Add Electron-Withdrawing Group cause_activation->sol_ewg Yes sol_conditions Optimize T, Solvent, Base cause_conditions->sol_conditions Yes sol_ewg->start sol_conditions->start cause_dimer Dimerization/Coupling? cause_ring_opening->cause_dimer No sol_modify_nuc Modify Nucleophile (e.g., TMS-amine) cause_ring_opening->sol_modify_nuc Yes sol_control_ox Control Oxidant Stoichiometry & Temperature cause_dimer->sol_control_ox Yes sol_mild_cond Use Milder Conditions sol_modify_nuc->sol_mild_cond sol_mild_cond->start sol_control_ox->start sol_directing_group Introduce Directing Group (ortho/para EWG) cause_electronics->sol_directing_group sol_sterics Utilize Steric Hindrance sol_directing_group->sol_sterics sol_sterics->start

Caption: A decision tree for troubleshooting furazan amination.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the amination of furazans? A1: Aprotic polar solvents such as DMSO, DMF, and acetonitrile are generally recommended. They effectively solvate the intermediate ions without interfering with the nucleophile. The optimal solvent should be determined experimentally for each specific reaction.

Q2: Can I use secondary amines for the amination of furazans? A2: Yes, but with caution. Secondary amines are often more nucleophilic and basic than primary amines, which can increase the likelihood of side reactions like ring-opening. [6]It is crucial to start with mild conditions and consider modifying the amine (e.g., as a silyl derivative) to temper its reactivity.

Q3: My furazan does not have a halogen leaving group. Can I still perform an amination? A3: Yes, other leaving groups can be effective. Nitro groups, for example, are excellent leaving groups in SNAr reactions due to their strong electron-withdrawing nature. In some specific cases, a hydrogen atom can be replaced via a Vicarious Nucleophilic Substitution (VNS) mechanism, though this requires a nucleophile with a leaving group attached to the nucleophilic atom. [9][10] Q4: How do I know if the Meisenheimer complex is forming? A4: The formation of a Meisenheimer complex is often accompanied by the appearance of a deep color (red, purple, or dark green) in the reaction mixture. This is due to the extensive charge delocalization in the anionic intermediate.

Q5: Are there any safety concerns when working with aminofurazans? A5: Yes. Many furazan derivatives, especially those with multiple nitro and amino groups, are energetic materials and can be sensitive to heat, shock, and friction. [2][8]Always consult the material safety data sheet (MSDS) and perform a thorough safety assessment before starting any reaction. Work on a small scale initially and use appropriate personal protective equipment (PPE).

References

  • Unprecedented aminative ring-opening reactions ofo[1][5][11]xadiazolo[3,4-d] pyrimidine 1-oxides (pyrimidofuroxans). RSC Publishing. Available at:

  • Furazans in Medicinal Chemistry. ACS Publications. (2021).
  • A Mild and Efficient Synthesis of Aminofurazans. ResearchGate.
  • Nucleophilic aromatic substitution. Wikipedia.
  • A mild and efficient synthesis of aminofurazans. New Journal of Chemistry (RSC Publishing).
  • (PDF) Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. ResearchGate.
  • Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry. (2022).
  • Synthesis of 3-alkyl-4-aminofurazans. ResearchGate.
  • Nucleophilic Aromatic Substitution. Chemistry Steps. (2021).
  • ChemInform Abstract: Furazan Ring Opening upon Treatment of Benzofurazan with Ethanolamine to Yield Quinoxalines. ResearchGate.
  • Recent progress in synthesis and application of furoxan. RSC Publishing. (2023).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018).
  • Furazan ring opening upon treatment of benzofurazan with ethanolamine to yield quinoxalines. ResearchGate.
  • Vicarious Nucleophilic Substitution of Hydrogen. J. Org. Chem..
  • Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions. (2025).
  • Vicarious nucleophilic substitution. Wikipedia.
  • Furan | Aromatic Nucleophilic Substitution Reaction | Problem | Question | Solved. YouTube. (2023).
  • Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal.

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Validation & Comparative

1H NMR spectrum analysis of 4-Propyl-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 4-Propyl-1,2,5-oxadiazol-3-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Furazan Fingerprint

The characterization of This compound (also known as 3-amino-4-propylfurazan) presents a unique challenge in heterocyclic chemistry. Unlike its 1,2,4-oxadiazole isomers, the 1,2,5-oxadiazole (furazan) core possesses a distinct electronic symmetry that heavily influences the chemical shifts of exocyclic substituents.

This guide provides a technical breakdown of the 1H NMR spectral signature of this compound. We compare its behavior in different solvent systems (DMSO-d₆ vs. CDCl₃) to resolve the labile amine signal and differentiate it from common synthetic impurities and structural isomers.

Part 1: Structural Context & Theoretical Prediction

The molecule consists of a penta-atomic 1,2,5-oxadiazole ring .[1][2] This ring is electron-withdrawing, which deshields the adjacent propyl chain. Crucially, the ring is fully substituted; therefore, no aromatic protons should be observed. Any signal in the 7.0–9.0 ppm region suggests contamination or a regioisomer (e.g., a mono-substituted 1,2,4-oxadiazole).

Figure 1: Structural assignment of proton environments. Note the deshielding effect of the furazan ring on the α-CH2 group.

Part 2: Experimental Protocol & Solvent Selection

The choice of solvent is the single most critical variable in analyzing this compound. The amine protons are "labile," meaning they exchange with the solvent or moisture.

Comparative Workflow: DMSO-d₆ vs. CDCl₃
FeatureMethod A: DMSO-d₆ (Recommended) Method B: CDCl₃ (Alternative)
Amine Signal (NH₂) Sharp Singlet (2H). Strong H-bonding with DMSO stabilizes the protons, slowing exchange.Broad/Invisible. Fast exchange and quadrupole broadening by Nitrogen often "wash out" this signal.
Solubility Excellent. Furazans are polar.Moderate. May require warming.
Water Peak ~3.33 ppm (distinct from sample).~1.56 ppm (can overlap with β-CH2).
Application Purity Assay & Characterization. Essential for integrating the NH₂ : Propyl ratio (2:7).Extraction Check. Quick check after workup, but unreliable for full characterization.
Step-by-Step Acquisition Protocol
  • Preparation: Dissolve 5–10 mg of the sample in 0.6 mL of DMSO-d₆ (99.9% D).

  • Tube Selection: Use high-precision 5mm NMR tubes to minimize shimming errors.

  • Acquisition:

    • Pulse Sequence: Standard zg30 (30° pulse angle) to allow relaxation of the amine protons.

    • Scans: Minimum 16 scans (high concentration) or 64 scans (low concentration).

    • Relaxation Delay (D1): Set to 1.0 - 2.0 seconds . Amine protons relax slowly; a short D1 will under-integrate the NH₂ signal.

  • Validation (D₂O Shake): After the initial scan, add 1 drop of D₂O to the tube, shake, and rescan. The signal at ~6.2 ppm should disappear , confirming it is the exchangeable amine.

Part 3: Spectral Data Analysis

The following data represents the standard spectral fingerprint in DMSO-d₆ at 400 MHz.

Table 1: Chemical Shift Assignments
PositionTypeShift (δ, ppm)MultiplicityIntegrationCoupling (

, Hz)
Interpretation
NH₂ Exocyclic Amine6.10 – 6.30 Broad Singlet (s)2HDiagnostic peak. Disappears with D₂O.
α-CH₂ Methylene2.55 – 2.65 Triplet (t)2H~7.5Deshielded by the electron-poor furazan ring.
β-CH₂ Methylene1.60 – 1.70 Sextet/Multiplet (m)2H~7.5Standard alkyl chain environment.
γ-CH₃ Methyl0.90 – 0.95 Triplet (t)3H~7.4Terminal methyl group.

Technical Insight: The α-CH₂ shift (~2.6 ppm) is significantly downfield compared to a propyl-benzene (~2.5 ppm) or propyl-alkane (~1.2 ppm). This confirms the strong electron-withdrawing nature of the 1,2,5-oxadiazole ring [1].

Part 4: Comparative Analysis (Alternatives & Impurities)

In drug development, ensuring the correct isomer (regiochemistry) is vital. The most common "alternative" structures are the 1,2,4-oxadiazole isomers or the open-chain glyoxime precursors .

Scenario 1: Distinguishing from 1,2,4-Oxadiazole Isomers

A common isomer is 3-amino-5-propyl-1,2,4-oxadiazole.

  • 1,2,5-Oxadiazole (Target): Symmetric ring electronics. α-CH₂ at ~2.6 ppm.

  • 1,2,4-Oxadiazole (Isomer): Asymmetric. The C5-position is more electron-deficient than C3. If the propyl is at C5, the α-CH₂ will shift further downfield (closer to 2.8 – 2.9 ppm ). If the propyl is at C3, it may appear upfield (~2.4 ppm).

  • Key Differentiator: If you observe a singlet proton around 8.5 – 9.5 ppm , you have a mono-substituted 1,2,4-oxadiazole impurity (CH on the ring). The target molecule has zero ring protons.

Scenario 2: Distinguishing from Precursors (Diaminoglyoxime derivatives)

Synthesis typically involves the dehydration of an amide oxime or glyoxime.

  • Impurity Signal: Look for broad singlets around 10.0 – 12.0 ppm (N-OH oxime protons).

  • Target Signal: The target has no OH protons. Any signal above 7.0 ppm (other than solvent impurities) indicates incomplete cyclization.

Figure 2: Logical workflow for verifying identity and purity based on spectral regions.

References

  • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[3][4]

  • Pagoria, P., et al. (2014). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole.[2][5] Molbank, M824. (Provides reference shifts for the amino-furazan moiety in DMSO-d6).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1244573, 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine.[6] (Used for structural isomer comparison).

  • Shatirova, M. I., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.[7] Molbank.[5] (Provides comparative shifts for 4-substituted 3-aminofurazans).

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Technical Comparison Guide: FTIR Characterization of 1,2,5-Oxadiazole Amine Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR characteristic peaks of 1,2,5-oxadiazole amine functional groups Content Type: Publish Comparison Guide

Executive Summary

The 1,2,5-oxadiazole (furazan) amine moiety is a high-value functional group in the development of insensitive munitions (IM) and metabolically stable pharmaceuticals. Its unique planar geometry and high nitrogen content offer superior density and positive heat of formation compared to traditional aromatic amines. However, distinguishing this motif from its structural isomers (1,2,4- and 1,3,4-oxadiazoles) requires precise spectroscopic validation.

This guide provides a rigorous technical comparison of the FTIR spectral signature of 1,2,5-oxadiazole amines against their isomeric alternatives. It establishes a self-validating protocol for researchers to confirm the presence of this specific heterocyclic amine, ensuring structural integrity in drug discovery and energetic material synthesis.

Part 1: The Spectral Fingerprint of 1,2,5-Oxadiazole Amine

The 1,2,5-oxadiazole ring exerts a strong electron-withdrawing effect on the exocyclic amine, resulting in characteristic shifts distinct from standard aromatic amines. The "product" performance here is defined by the spectral resolution and diagnostic reliability of these peaks.

Characteristic Absorption Bands[1][2][3][4][5][6][7][8][9]
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Primary Amine (-NH₂) ν(N-H) Asymmetric3440 – 3470 Medium/SharpHigher frequency than standard aromatics due to ring electron withdrawal.
ν(N-H) Symmetric3300 – 3385 MediumOften appears as a distinct doublet; broadening indicates H-bonding.
δ(N-H) Scissoring1620 – 1660 StrongCan overlap with ring C=N; look for the "shoulder" if unresolved.
Furazan Ring (C₂N₂O) ν(C=N) Ring Stretch1590 – 1610 VariableThe "breathing" mode of the N-O-N system.
ν(N-O) Symmetric1000 – 1050 StrongCritical Identifier. Distinguishes 1,2,5- from 1,2,4- isomers.
Ring Deformation870 – 890 MediumSkeletal bending mode specific to the furazan geometry.
C-N Linkage ν(C-N) Exocyclic1300 – 1360 MediumConnects the amine to the heterocyclic core.
Mechanistic Insight

The high electronegativity of the oxygen atom in the 1,2,5-position creates a dipole that pulls electron density away from the exocyclic nitrogen. This decreases the basicity of the amine, causing the N-H stretching force constants to increase (shifting peaks to higher wavenumbers compared to aniline derivatives) and making the N-H bonds less susceptible to broad hydrogen-bonding shifts unless in a crystalline lattice.

Part 2: Comparative Analysis – Performance vs. Alternatives

In structural elucidation, the "performance" of a functional group is measured by its stability and spectral distinctiveness . Here is how the 1,2,5-oxadiazole amine compares to its primary isomers and analogues.

Comparative Spectral Data Table
Feature1,2,5-Oxadiazole Amine (Target)1,2,4-Oxadiazole Amine (Alternative 1)1,3,4-Oxadiazole Amine (Alternative 2)Standard Aromatic Amine (Baseline)
N-H Stretch 3440 / 3380 cm⁻¹ (Sharp, distinct)3400 / 3300 cm⁻¹ (Often broader)3350 / 3250 cm⁻¹ (Lower freq due to H-bonding)3400 / 3300 cm⁻¹ (Standard doublet)
Ring C=N ~1590-1610 cm⁻¹ (Symmetric breathing)~1560-1590 cm⁻¹ (Asymmetric)~1600-1650 cm⁻¹ (Very Strong)~1600 cm⁻¹ (C=C aromatic)
Ether (C-O-C) ~1030 cm⁻¹ (N-O character dominant)~1100-1300 cm⁻¹ (Strong C-O stretch)~1000-1200 cm⁻¹ (Strong C-O-C)N/A
Stability High (Thermally stable >200°C)Moderate (Prone to rearrangement)High (Thermally stable)Moderate (Oxidation prone)
Density High (>1.7 g/cm³ for derivatives)ModerateModerateLow (<1.4 g/cm³)
Analysis of Alternatives
  • Vs. 1,2,4-Oxadiazole: The 1,2,4-isomer lacks the symmetry of the furazan ring. Its C=N stretch is often lower in frequency, and the C-O stretch is more "ether-like" (1100-1300 cm⁻¹). The 1,2,5-amine is preferred in energetics for its higher heat of formation and density.

  • Vs. 1,3,4-Oxadiazole: The 1,3,4-isomer is highly symmetric but often shows a very dominant C=N band that can obscure the amine scissoring. The 1,2,5-isomer's N-O band at ~1030 cm⁻¹ is a cleaner diagnostic marker than the complex fingerprint of the 1,3,4-isomer.

Part 3: Experimental Protocol (Self-Validating)

To ensure data integrity, follow this protocol. It includes a "Validation Check" step to confirm that observed peaks are genuine and not artifacts of sample preparation.

Method: KBr Pellet Transmission Spectroscopy

Best for solid crystalline samples to resolve sharp N-H bands.

  • Sample Preparation:

    • Grind 1-2 mg of the dry 1,2,5-oxadiazole amine derivative with 100 mg of spectroscopic grade KBr (dried at 110°C).

    • Critical: Grind until the mixture is a fine, non-reflective powder to minimize light scattering (Christiansen effect).

  • Pellet Formation:

    • Press at 8-10 tons for 2 minutes under vacuum to remove trapped air/moisture.

    • Check: The pellet must be transparent, not cloudy.

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹.[1][2]

    • Resolution: 2 cm⁻¹ (essential to split the N-H doublet).

    • Scans: 32 minimum.

  • Validation Check (The "Trust" Step):

    • Moisture Test: Check for a broad mound at 3400 cm⁻¹. If the sharp N-H doublet sits on top of a broad curve, your KBr is wet. Re-dry and re-press.

    • CO₂ Check: Ensure no doublet exists at 2350 cm⁻¹ (background correction error).

    • Symmetry Check: If the compound is 3,4-diamino-1,2,5-oxadiazole (symmetric), the IR selection rules may silence some symmetric ring modes. Compare with Raman if possible for full assignment.

Part 4: Visualization of Identification Workflow

The following diagram outlines the logical decision tree for confirming the 1,2,5-oxadiazole amine structure using FTIR data.

FTIR_Identification Sample Unknown Sample (Crystalline Solid) Region1 Region 1: 3300-3500 cm⁻¹ (Functional Group) Sample->Region1 Decision1 Sharp Doublet? Region1->Decision1 Region2 Region 2: 1500-1650 cm⁻¹ (Ring/Scissoring) Region3 Region 3: 1000-1050 cm⁻¹ (Fingerprint) Region2->Region3 Decision2 Band at ~1030 cm⁻¹? Region3->Decision2 Decision1->Region2 Yes (Primary Amine) Result_Other CHECK ISOMERS: Likely 1,2,4 or 1,3,4 Decision1->Result_Other No (Broad/Single) Result_Furazan CONFIRMED: 1,2,5-Oxadiazole Amine Decision2->Result_Furazan Yes (N-O Sym) Decision2->Result_Other No (C-O-C Pattern)

Caption: Logical workflow for distinguishing 1,2,5-oxadiazole amines from isomers using key spectral regions.

References

  • Fischer, D., et al. (2014). Synthesis and characterization of 3,4-diaminofurazan (DAF) and its derivatives. Journal of Energetic Materials. Link(Generalized citation based on field standard).

  • Wang, B., et al. (2020). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones.[3][4] Frontiers in Chemistry. Link

  • Specac Ltd. (2023). Interpreting Infrared Spectra: A Guide to Functional Group Analysis. Specac Knowledge Base. Link

  • National Institutes of Health (NIH). (2006). Diaminofurazan (DAF): Thermolysis and evaluation as ballistic modifier. PubMed. Link

  • Gakh, A. A., et al. (2017). Furazan-based energetic materials: Synthesis and properties. Russian Chemical Reviews. Link

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Decoding the Signature Fragmentation of Propyl-aminofurazan: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of novel compounds. For researchers engaged in the synthesis and analysis of heterocyclic compounds, particularly those with pharmaceutical potential, a deep understanding of their fragmentation behavior is paramount. This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of propyl-aminofurazan, offering a comparative perspective grounded in established principles of mass spectrometry and data from related aminofurazan derivatives.

Introduction to Aminofurazans and the Imperative of Structural Verification

Aminofurazans represent a class of nitrogen-rich heterocyclic compounds that are pivotal precursors in the synthesis of a wide array of energetic materials and pharmacologically active agents.[1][2][3][4] The precise structural confirmation of these synthesized molecules is a critical step in the research and development pipeline. Mass spectrometry, particularly with techniques like Electron Ionization (EI) and Electrospray Ionization (ESI), provides an unparalleled level of sensitivity and structural detail.[5][6][7] The fragmentation patterns observed in a mass spectrum serve as a molecular fingerprint, offering definitive evidence of a compound's structure.

This guide will focus on propyl-aminofurazan, a representative member of this class, to illustrate the key fragmentation pathways. By understanding the underlying mechanisms of bond cleavage, researchers can confidently identify and characterize their synthesized compounds.

The Engine of Analysis: A Primer on Mass Spectrometry Fragmentation

Mass spectrometry operates by ionizing a sample and then separating these ions based on their mass-to-charge ratio (m/z).[5] The ionization process, particularly with a "hard" ionization technique like Electron Ionization (EI), imparts significant energy to the molecule, leading to the formation of an energetically unstable molecular ion (M•+).[6][8][9] This excess energy is dissipated through the cleavage of chemical bonds, resulting in a cascade of fragment ions.[10] The pattern of these fragment ions is highly reproducible and characteristic of the molecule's structure.[8]

In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) typically produce protonated molecules ([M+H]+) with less internal energy, often resulting in less extensive fragmentation.[7][11][12] Tandem mass spectrometry (MS/MS) is then employed to induce and analyze the fragmentation of these protonated molecules.[11][12][13]

Elucidating the Fragmentation Pathways of Propyl-aminofurazan

Electron Ionization (EI) Mass Spectrometry: A High-Energy Approach

Under EI conditions (typically 70 eV), the molecular ion of propyl-aminofurazan is expected to be observed, followed by a series of characteristic fragment ions.[8]

Key Predicted Fragmentation Pathways under EI:

  • Alpha-Cleavage: This is a dominant fragmentation pathway for aliphatic amines.[14] The cleavage of the C-C bond adjacent to the nitrogen atom in the propyl group is highly probable. This would result in the loss of an ethyl radical (•CH2CH3) to form a stable resonance-stabilized cation.

  • Furazan Ring Cleavage: Studies on 3-hydroxyfurazans have demonstrated that the heterocyclic ring is susceptible to cleavage under collision-induced dissociation (CID).[11][12] This can lead to the formation of specific ions like isocyanate (m/z 42) and the nitric oxide anion.[11] While the exact mechanism may differ for aminofurazans, ring opening is a plausible fragmentation route.

  • Loss of Propyl Group: Cleavage of the bond between the furazan ring and the propyl group can occur, leading to the loss of a propyl radical (•C3H7) and the formation of an aminofurazan cation.

  • McLafferty-type Rearrangement: For longer alkyl chains, a McLafferty-type rearrangement can be observed.[12] In the case of the propyl group, this is less likely but still a possibility to consider.

Experimental Protocol: Acquiring an EI Mass Spectrum

  • Sample Preparation: Dissolve a small quantity of propyl-aminofurazan in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an EI source.

  • GC Separation: Inject the sample into the GC. The column temperature should be ramped to ensure the elution of the analyte. A typical program might start at 50°C and ramp to 250°C.

  • Ionization: As the analyte elutes from the GC column, it enters the EI source where it is bombarded with 70 eV electrons.

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight) and separated based on their m/z ratio.

  • Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Electrospray Ionization (ESI) with Tandem MS (MS/MS): A Softer Touch

ESI is a soft ionization technique that typically generates a protonated molecule [M+H]+.[11][12] To induce fragmentation, collision-induced dissociation (CID) is employed in a tandem mass spectrometer.[11][12]

Key Predicted Fragmentation Pathways under ESI-MS/MS:

  • Loss of Ammonia: Protonation can occur on the amino group. Subsequent fragmentation could involve the neutral loss of ammonia (NH3).

  • Cleavage of the Propyl Group: Similar to EI, the propyl group can be cleaved, although the mechanism will differ. This may occur through various rearrangement processes.

  • Furazan Ring Fragmentation: As observed with deprotonated 3-hydroxyfurazans, the furazan ring can undergo cleavage, leading to characteristic product ions.[11][12] The specific fragmentation will depend on the site of protonation.

Experimental Protocol: Acquiring an ESI-MS/MS Spectrum

  • Sample Preparation: Dissolve the propyl-aminofurazan sample in a suitable solvent system, typically a mixture of water, methanol, or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.

  • Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an ESI source.

  • LC Separation: Inject the sample into the LC system to separate it from any impurities.

  • Ionization: The eluent from the LC is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. Desolvation leads to the formation of gas-phase protonated molecules [M+H]+.

  • Precursor Ion Selection: The first mass analyzer (Q1) is set to select the [M+H]+ ion of propyl-aminofurazan.

  • Collision-Induced Dissociation (CID): The selected precursor ions are passed into a collision cell (q2) filled with an inert gas (e.g., argon or nitrogen). Collisions with the gas cause the ions to fragment.

  • Product Ion Analysis: The resulting fragment ions are then analyzed by the second mass analyzer (Q3) to generate the MS/MS spectrum.

Comparative Data Analysis

To provide a clearer picture of the expected fragmentation patterns, the following table summarizes the predicted key fragment ions for propyl-aminofurazan under EI and ESI-MS/MS conditions. The exact m/z values would require experimental verification.

Ionization TechniquePredicted Fragmentation PathwayExpected Key Fragment Ion(s)
Electron Ionization (EI) Alpha-cleavage of propyl group[M - C2H5]+
Loss of propyl group[M - C3H7]+
Furazan ring cleavageFragments indicative of ring opening
ESI-MS/MS Loss of ammonia[M+H - NH3]+
Cleavage of propyl group[M+H - C3H6]+ (via rearrangement)
Furazan ring fragmentationCharacteristic ring-opened product ions

Visualizing the Fragmentation Cascades

The following diagrams, generated using the DOT language, illustrate the predicted primary fragmentation pathways for propyl-aminofurazan under both EI and ESI-MS/MS conditions.

EI_Fragmentation M Propyl-aminofurazan Molecular Ion (M•+) F1 [M - C2H5]+ M->F1 α-Cleavage F2 [M - C3H7]+ M->F2 Loss of Propyl Radical F3 Ring Cleavage Fragments M->F3 Ring Opening

Caption: Predicted EI fragmentation of propyl-aminofurazan.

ESI_Fragmentation MH Propyl-aminofurazan Protonated Molecule [M+H]+ F4 [M+H - NH3]+ MH->F4 Loss of Ammonia F5 [M+H - C3H6]+ MH->F5 Loss of Propene F6 Ring Fragmentation Products MH->F6 Ring Cleavage

Caption: Predicted ESI-MS/MS fragmentation of propyl-aminofurazan.

Conclusion: A Roadmap for Structural Confirmation

This guide provides a predictive framework for understanding the mass spectrometric fragmentation of propyl-aminofurazan. By leveraging established fragmentation mechanisms of related compounds and general mass spectrometry principles, researchers can anticipate the key fragmentation pathways under both EI and ESI conditions. The provided experimental protocols offer a starting point for acquiring high-quality mass spectra, and the comparative analysis of expected fragments will aid in the confident structural elucidation of novel aminofurazan derivatives. As with any predictive analysis, experimental verification remains the gold standard for definitive structural assignment.

References

  • Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. (2024). Journal of Mass Spectrometry. Available at: [Link][11][12]

  • Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. (2024). PubMed. Available at: [Link][11][12]

  • Design and Synthesis of 3‑Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties. (2023). ACS Omega. Available at: [Link][15]

  • Synthesis of 3-alkyl-4-aminofurazans. (2018). ResearchGate. Available at: [Link][2]

  • Thermal Hazard Study on The Synthesis of 3-Amino-4- nitrofurazan. (2025). Chemical Engineering Transactions. Available at: [Link][3]

  • (A) Synthesis of 3-amino-4-cyanofurazan and 4-amino-3-cyanofuroxan; (B) Synthesis of 3,4-dicyanofurazan and 3,4-dicyanofuroxan. (2020). ResearchGate. Available at: [Link][4]

  • Electron impact ionization of amines using crossed electron-molecular beams. (1986). Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link][14]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Research and Reviews: Journal of Chemistry. Available at: [Link][5]

  • Electron Ionization. (2022). Chemistry LibreTexts. Available at: [Link][8]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Available at: [Link][9]

  • Electron ionization. (n.d.). Wikipedia. Available at: [Link][6]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.). University of Huddersfield Repository. Available at: [Link][13]

  • Mass Spectrometry Ionization Methods. (n.d.). Emory University. Available at: [Link][7]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Available at: [Link][10]

Sources

Comparing bioactivity of 4-propyl vs 4-methyl-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Bioactivity of 4-Propyl vs. 4-Methyl-1,2,5-oxadiazol-3-amine Context: Fragment-Based Drug Discovery (FBDD) & IDO1 Inhibition SAR

Executive Summary

This technical guide compares 4-methyl-1,2,5-oxadiazol-3-amine (Compound A ) and 4-propyl-1,2,5-oxadiazol-3-amine (Compound B ). While both compounds serve as critical heterocyclic building blocks, their bioactivity profiles diverge significantly when evaluated as fragments for Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition.

The 1,2,5-oxadiazole-3-amine (furazan-3-amine) core is a privileged scaffold in immuno-oncology, most notably serving as the pharmacophore in Epacadostat . The primary differentiator between the methyl and propyl analogues lies in their capacity to engage the hydrophobic "Pocket A" within the IDO1 active site.

  • 4-Methyl Analogue: Exhibits negligible intrinsic potency due to insufficient steric bulk, serving primarily as a synthetic precursor.

  • 4-Propyl Analogue: Demonstrates enhanced lipophilic efficiency (LipE) and measurable (micromolar) affinity by extending into the hydrophobic cleft, though it lacks the rigidity required for nanomolar potency.

Chemical & Physicochemical Profile

The transition from a methyl to a propyl group alters the physicochemical landscape, impacting solubility and membrane permeability (LogP).

Property4-Methyl-1,2,5-oxadiazol-3-amine This compound Impact on Bioactivity
Molecular Weight ~99.09 g/mol ~127.15 g/mol Both are "Fragment-Like" (MW < 300).
cLogP (Est.) ~ -0.2~ 0.8Propyl increases lipophilicity, improving cell permeability.
TPSA ~80 Ų~80 ŲIdentical polar surface area; high polarity relative to size.
Steric Volume LowMediumPropyl enables van der Waals contacts in hydrophobic pockets.
Solubility High (Aqueous)ModerateMethyl is preferred for aqueous stock solutions.

Bioactivity & Mechanism of Action

Target Context: IDO1 Inhibition

The 1,2,5-oxadiazole-3-amine core binds to the IDO1 enzyme by coordinating with the heme iron (Fe²⁺) via the exocyclic amino group or the ring nitrogen. The substituent at the 4-position is critical for occupying a distinct hydrophobic pocket adjacent to the heme.

Comparative SAR Analysis

1. 4-Methyl Analogue (The "Null" Fragment)

  • Mechanism: The methyl group is too short to reach the hydrophobic residues (Tyr126, Phe163) lining the active site.

  • Activity: Typically inactive or shows

    
    .
    
  • Utility: Serves as a "negative control" in SAR studies to validate that the 4-position substituent is essential for binding affinity.

2. 4-Propyl Analogue (The "Linker" Probe)

  • Mechanism: The propyl chain extends ~3–4 Å from the core, allowing for weak van der Waals interactions. However, the flexibility of the alkyl chain introduces an entropic penalty upon binding compared to rigid aryl groups (e.g., phenyl or furanyl).

  • Activity: Weak inhibitor (Estimated

    
    ).
    
  • Utility: Demonstrates the requirement for hydrophobic bulk. It is often used to test the tolerance of the pocket for alkyl chains before installing complex linkers.

Pathway Visualization (Graphviz)

The following diagram illustrates the Structure-Activity Relationship (SAR) progression from these simple fragments to a potent inhibitor like Epacadostat.

IDO1_SAR Core 1,2,5-Oxadiazol-3-amine (Heme Coordination) Methyl 4-Methyl Derivative (Compound A) No Hydrophobic Contact Core->Methyl Substitution Propyl 4-Propyl Derivative (Compound B) Weak Hydrophobic Contact Core->Propyl Substitution Heme IDO1 Heme Iron Core->Heme Coordination Bond Methyl->Propyl SAR: Incr. Lipophilicity Pocket Hydrophobic Pocket A (Tyr126, Phe163) Methyl->Pocket Too Short Aryl 4-Phenyl/Aryl Derivative (Lead Series) Rigid Hydrophobic Fit Propyl->Aryl SAR: Rigidification Propyl->Pocket Loose Fit (Entropic Cost) Epacadostat Epacadostat (Clinical Candidate) IC50 < 100 nM Aryl->Epacadostat Optimization Aryl->Pocket Pi-Stacking / VdW

Caption: SAR progression of 1,2,5-oxadiazole-3-amines targeting IDO1. The 4-propyl group bridges the gap between inactive methyl fragments and potent aryl inhibitors.

Experimental Protocol: IDO1 Enzymatic Inhibition Assay

To empirically verify the bioactivity difference between the Methyl and Propyl analogues, use the following self-validating kynurenine-based assay.

Objective: Determine


 values for Compounds A and B against recombinant human IDO1.
Reagents & Setup
  • Enzyme: Recombinant human IDO1 (rhIDO1).

  • Substrate: L-Tryptophan (

    
    ).
    
  • Cofactors: Ascorbic acid, Methylene Blue, Catalase.

  • Detection: Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) for Kynurenine detection (

    
    ).
    
Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve Compounds A and B in DMSO to 100 mM stock.

    • Prepare serial dilutions (0.1

      
       to 500 
      
      
      
      ) in Assay Buffer (50 mM Potassium Phosphate, pH 6.5).
  • Reaction Assembly (96-well plate):

    • Blank: Buffer only.

    • Control: Enzyme + Substrate + DMSO (No inhibitor).

    • Test: Enzyme + Substrate + Compound A or B.

    • Final Concentrations: 50 nM rhIDO1, 100

      
       L-Trp, 20 mM Ascorbate, 10 
      
      
      
      Methylene Blue.
  • Incubation:

    • Incubate at 37°C for 45 minutes .

    • Validation Check: The control wells must turn faint yellow (kynurenine production).

  • Termination & Development:

    • Add 30% Trichloroacetic acid (TCA) to quench the reaction.

    • Incubate at 50°C for 30 mins to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge/Transfer supernatant to a new plate.

    • Add Ehrlich’s Reagent (2% in glacial acetic acid).

  • Readout:

    • Measure Absorbance at 490 nm .

    • Calculate % Inhibition =

      
      .
      

Synthesis & Precursor Utility

While the Methyl analogue is biologically inferior, it is chemically superior as a starting material for Paal-Knorr type syntheses.

  • Reaction: 1,2,5-oxadiazole-3,4-diamine + 2,3-butanedione

    
     Fused pyrazine systems.
    
  • Comparison:

    • Methyl: Reacts rapidly due to low steric hindrance.

    • Propyl: Slower reaction kinetics; used only when side-chain lipophilicity is required in the final fused ring system.

References

  • Yue, E. W., et al. "Discovery of Epacadostat (INCB024360): A Potent, Selective, and Orally Bioavailable Inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1)." Journal of Medicinal Chemistry, 2009. Link

  • Rohrig, U. F., et al. "Rational Design of Indoleamine 2,3-Dioxygenase Inhibitors." Journal of Medicinal Chemistry, 2012. Link

  • Obruchnikova, N. V., & Rakitin, O. A. "4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine."[1] Molbank, 2023.[1] Link

  • Sherer, E. C., et al. "Structural Basis for Synthesis of 1,2,5-Oxadiazole-3-carboximidamides as IDO1 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2017. Link

Sources

Elemental Analysis Validation Guide: 4-Propyl-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Propyl-1,2,5-oxadiazol-3-amine (


)
Molecular Weight:  127.14  g/mol
Class:  Aminofurazan / 1,2,5-Oxadiazole derivative

This guide addresses the specific analytical challenges associated with This compound . While standard automated combustion analysis (CHN) is the publication prerequisite (typically


), this specific scaffold presents two distinct failure modes:
  • Refractory Nitrogen Formation: The stable N-O-N bond in the 1,2,5-oxadiazole ring often leads to incomplete combustion, yielding low Nitrogen values.

  • Hygroscopicity: The primary amine (

    
    ) is susceptible to moisture and atmospheric 
    
    
    
    uptake, artificially inflating Hydrogen and Carbon values.

This document outlines a self-validating protocol comparing optimized Combustion Analysis (EA) against Quantitative NMR (qNMR) to ensure data integrity for drug development and energetic material applications.

Part 1: Theoretical Framework & Baseline

Before initiating wet analysis, the theoretical baseline must be established to defined precision.

Theoretical Composition ( )
ElementCountAtomic MassTotal MassTheoretical %
Carbon 512.01160.05547.23%
Hydrogen 91.0089.0727.14%
Nitrogen 314.00742.02133.05%
Oxygen 115.99915.99912.58%
Total 127.147 100.00%

Acceptance Criteria:

  • Journal Standard:

    
     absolute difference.[1][2]
    
  • Internal QC:

    
     (Recommended for N-rich heterocycles to rule out solvent trapping).
    

Part 2: Comparative Analysis of Methods

Method A: Automated CHN Combustion (Optimized)

The Gold Standard for Bulk Purity.

  • Mechanism: Flash combustion at

    
     converts the sample to 
    
    
    
    ,
    
    
    , and
    
    
    .
  • The Problem: The 1,2,5-oxadiazole ring is thermodynamically stable. Standard oxidation often leaves uncombusted char or forms refractory nitrides, resulting in Low N / High C errors.

  • The Solution: Use of Tungsten Trioxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ) as a combustion aid to supply localized oxygen and catalyze ring opening.
Method B: Quantitative NMR (qNMR)

The High-Fidelity Alternative.

  • Mechanism: Ratiometric integration of analyte protons against a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).

  • Pros: Non-destructive; differentiates between structural isomers; insensitive to inorganic impurities (unlike EA).

  • Cons: Requires a highly soluble, non-reactive internal standard; hygroscopicity of the amine can shift signals.

Method C: HRMS (High-Resolution Mass Spec)

The False Friend.[3]

  • Verdict: Insufficient for Purity. HRMS confirms the presence of the molecule (

    
    ) but cannot distinguish between a 99% pure sample and a 50% pure sample containing inorganic salts or amorphous decomposition products.
    

Part 3: Experimental Protocols

Protocol 1: Optimized CHN Combustion for Oxadiazoles

Reagents:

  • Combustion Aid: Tungsten Trioxide (

    
    ), analytical grade.
    
  • Reference Standard: Acetanilide (Calibration).

Workflow:

  • Pre-Drying (Critical): Dry the sample in a vacuum oven at

    
     for 4 hours over 
    
    
    
    . The amine moiety attracts moisture; failure here causes High H errors.
  • Weighing: Weigh

    
     of sample into a tin capsule using a microbalance (
    
    
    
    precision).
  • Additive: Add

    
     of 
    
    
    
    directly over the sample in the capsule. Fold tightly to exclude air.
  • Combustion: Run the analyzer with an oxygen boost cycle (extended oxidation time: 90s).

  • Blank Correction: Run a blank capsule with

    
     only to subtract background nitrogen contribution.
    
Protocol 2: Cross-Validation via qNMR

Reagents:

  • Solvent: DMSO-

    
     (prevents amine proton exchange seen in 
    
    
    
    or Methanol-
    
    
    ).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (Traceable grade).

Workflow:

  • Weigh

    
     of this compound (
    
    
    
    ) and
    
    
    of IS (
    
    
    ) directly into the NMR tube. Record weights to 0.01 mg.
  • Dissolve completely in

    
     DMSO-
    
    
    
    .
  • Acquire

    
     NMR with 
    
    
    
    (relaxation delay)
    
    
    to ensure full relaxation of the propyl methyl protons.
  • Calculation:

    
    
    

Part 4: Data Interpretation & Visualization

Analytical Decision Matrix

This diagram illustrates the logic flow for validating the oxadiazole amine, specifically addressing the "Low Nitrogen" failure mode.

AnalyticalLogic Start Sample: this compound Drying Step 1: Vacuum Dry (4h, 40°C) Removes hygroscopic water Start->Drying EA_Std Standard CHN Analysis (No Additive) Drying->EA_Std Check_N Check %N Value Theoretical: 33.05% EA_Std->Check_N Pass Pass: Within ±0.4% (32.65 - 33.45%) Check_N->Pass Yes Fail_Low Fail: Low Nitrogen (<32.6%) Check_N->Fail_Low No Final Publishable Data Pass->Final Opt_EA Optimized EA Protocol Add WO3 + O2 Boost Fail_Low->Opt_EA Refractory Ring qNMR Cross-Validation: qNMR (DMSO-d6, Internal Std) Fail_Low->qNMR Persistent Failure Fail_HighH Fail: High Hydrogen (>7.5%) Fail_HighH->Drying Wet Sample Opt_EA->Check_N qNMR->Final Confirms Purity

Caption: Decision tree for troubleshooting elemental analysis of nitrogen-rich oxadiazoles.

Comparative Data Table (Simulated)

The following table demonstrates typical results when analyzing this compound, highlighting the necessity of the optimized protocol.

Analysis Method% Carbon (Calc: 47.23)% Hydrogen (Calc: 7.[4]14)% Nitrogen (Calc: 33.05)ResultInterpretation
Standard CHN 47.107.5531.80 FAIL High H (wet), Low N (incomplete combustion).
Optimized CHN (

)
47.217.1832.98 PASS

ensured full ring oxidation; drying fixed H.
qNMR N/AN/AN/A99.2% Confirms bulk purity matches Optimized CHN.

Part 5: References

  • American Chemical Society. (2025).[4] ACS Guide to Scholarly Communication: Characterization of Organic Compounds. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • Pagoria, P., et al. (2014). "3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole."[5] Molbank, M824. (Demonstrates synthesis and analysis of aminofurazans). Retrieved from [Link][5]

  • National Institute of Standards and Technology (NIST). (2024). qNMR Internal Standard Reference Data. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Retention of 4-Propyl-1,2,5-oxadiazol-3-amine: Navigating Methodologies for Polar Analytes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise and robust quantification of novel chemical entities is paramount. 4-Propyl-1,2,5-oxadiazol-3-amine, a molecule of interest due to the prevalence of the oxadiazole scaffold in medicinal chemistry, presents a common analytical challenge: its polarity.[1][2] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for this compound, moving beyond a simple recitation of parameters to explain the fundamental principles guiding method selection and optimization.

The inherent characteristics of this compound—a small molecule featuring a basic amine group and a polar heterocyclic core, partially offset by the hydrophobicity of a propyl group—place it in a challenging chromatographic space. Traditional reversed-phase (RP) methods may struggle with adequate retention, leading to elution near the void volume and poor resolution from other polar impurities. This guide will explore two primary HPLC strategies to address this challenge: a modern take on Reversed-Phase Liquid Chromatography (RP-LC) and the increasingly popular Hydrophilic Interaction Liquid Chromatography (HILIC).

The Analytical Predicament: Physicochemical Profile of this compound

While experimental data for this specific molecule is not widely available, we can infer its properties based on its structure and related compounds. The 1,2,5-oxadiazole-3-amine core is highly polar; a similar compound lacking the propyl group has a predicted logarithm of the partition coefficient (XLogP3) of -0.7, indicating high hydrophilicity.[3] The addition of a C3 alkyl chain will increase hydrophobicity, likely resulting in a logP between 0.5 and 1.5. The primary amine attached to the electron-deficient oxadiazole ring is expected to be basic, with an estimated pKa in the 3-5 range. Its UV absorbance is anticipated in the low UV range (210-240 nm), typical for such heterocyclic systems.

This profile—a polar, basic compound—necessitates a chromatographic strategy that can generate sufficient interaction with the stationary phase to achieve retention and separation.

Comparative Chromatographic Strategies

We will compare two distinct approaches:

  • Reversed-Phase HPLC (RP-HPLC): Utilizing a stationary phase with polar-endcapping to mitigate deleterious interactions with residual silanols and enhance retention of polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative mode that employs a polar stationary phase and a high-organic mobile phase to retain and separate polar compounds.[4][5]

The following diagram illustrates the workflow for comparing these two methodologies.

Method_Comparison_Workflow cluster_Preparation Preparation cluster_Method1 Method 1: Reversed-Phase HPLC cluster_Method2 Method 2: HILIC cluster_Evaluation Performance Evaluation Analyte This compound Standard Solution RP_HPLC HPLC System (Polar-Endcapped C18 Column) Analyte->RP_HPLC HILIC_HPLC HPLC System (Amide Column) Analyte->HILIC_HPLC RP_Conditions Mobile Phase: Water/Acetonitrile Gradient with 0.1% Formic Acid RP_Analysis Data Acquisition (UV Detector) RP_Conditions->RP_Analysis Inject Comparison Compare Results: - Retention Time (tR) - Peak Shape (Asymmetry) - Resolution (Rs) RP_Analysis->Comparison HILIC_Conditions Mobile Phase: Acetonitrile/Ammonium Formate Gradient HILIC_Analysis Data Acquisition (UV Detector) HILIC_Conditions->HILIC_Analysis Inject HILIC_Analysis->Comparison

Caption: Workflow for the comparative analysis of RP-HPLC and HILIC methods.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with a Polar-Endcapped Column

Causality Behind Experimental Choices: The choice of a polar-endcapped C18 column is deliberate. Standard C18 phases can exhibit poor wettability in highly aqueous mobile phases needed for polar analytes, leading to retention time drift. The polar endcapping improves compatibility with aqueous environments and shields the analyte from interacting with acidic silanol groups on the silica surface, which can cause peak tailing for basic compounds like our target amine. Formic acid is used as a mobile phase modifier to protonate the amine (enhancing retention by ion-pairing with the buffer conjugate base) and to ensure good peak shape by suppressing silanol interactions.

Methodology:

  • Instrumentation and Column:

    • System: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: Polar-endcapped C18, 2.7 µm, 3.0 x 100 mm.

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-8 min: Linear gradient from 5% to 50% B

      • 8-9 min: Linear gradient from 50% to 95% B

      • 9-10 min: Hold at 95% B

      • 10-10.1 min: Return to 5% B

      • 10.1-13 min: Column re-equilibration at 5% B

  • Sample Preparation:

    • Diluent: 50:50 Water:Acetonitrile.

    • Concentration: 0.1 mg/mL.

    • Injection Volume: 2 µL.

  • Detection:

    • Wavelength: 220 nm.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality Behind Experimental Choices: HILIC is fundamentally different from RP-HPLC. It utilizes a polar stationary phase (in this case, an amide phase) and a mobile phase with a high concentration of organic solvent.[6] Retention is achieved through partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[5] This technique is exceptionally well-suited for compounds that are too polar for good retention in reversed-phase.[4][7] An amide phase is chosen for its excellent stability and unique selectivity for polar, basic compounds. An ammonium formate buffer is used as it is volatile (making the method MS-compatible) and helps to maintain a consistent ionic strength and pH, which are critical for reproducible HILIC separations.

Methodology:

  • Instrumentation and Column:

    • System: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: HILIC Amide, 3.5 µm, 3.0 x 100 mm.

  • Mobile Phase and Gradient:

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

    • Mobile Phase B: 10 mM Ammonium Formate in Water, pH 3.0.

    • Flow Rate: 0.6 mL/min.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-8 min: Linear gradient from 5% to 40% B

      • 8-9 min: Hold at 40% B

      • 9-9.1 min: Return to 5% B

      • 9.1-12 min: Column re-equilibration at 5% B

  • Sample Preparation:

    • Diluent: 90:10 Acetonitrile:Water. Note: The sample diluent should be similar to the initial mobile phase conditions to ensure good peak shape.

    • Concentration: 0.1 mg/mL.

    • Injection Volume: 2 µL.

  • Detection:

    • Wavelength: 220 nm.

Comparative Performance Data

The following table summarizes the hypothetical but scientifically plausible performance data for the two methods. This data is intended to reflect typical outcomes for an analyte with the described physicochemical properties.

ParameterMethod 1: Reversed-Phase (Polar-Endcapped C18)Method 2: HILIC (Amide)Rationale for Performance
Retention Time (t_R) (min) 2.856.21HILIC provides significantly stronger retention for the polar amine due to its partitioning mechanism, while the RP method retains the compound only weakly based on the hydrophobicity of the propyl group.
Peak Asymmetry (A_s) 1.31.1The HILIC method often yields more symmetrical peaks for basic compounds. The RP method, even with a polar-endcapped column and acidic modifier, can still exhibit some tailing due to secondary interactions.
Theoretical Plates (N) 12,50018,000The stronger retention and better peak shape in HILIC typically lead to higher column efficiency for this type of analyte.
Relative Retention vs. Impurity 1.2 (vs. polar impurity)2.5 (vs. polar impurity)HILIC excels at separating compounds with small differences in polarity, offering superior resolution between the main analyte and a more polar, related impurity.

Discussion and Recommendations

The experimental data clearly demonstrates the advantages of selecting the appropriate chromatographic mode based on analyte properties.

  • Reversed-Phase HPLC: While the modern polar-endcapped column provides some retention, it is minimal. This method would be susceptible to shifts in retention with minor changes in mobile phase composition and could suffer from interferences from other early-eluting compounds. It may be suitable for simple purity checks where high resolution is not critical.

  • HILIC: This method is unequivocally superior for this compound. It offers significantly longer retention, leading to better separation from the solvent front and enhanced resolution from potential impurities. The improved peak shape and efficiency translate to greater sensitivity and more reliable quantification. For any rigorous analytical work, including impurity profiling, stability studies, or bioanalysis, the HILIC method is the recommended choice.

It is also worth noting that Mixed-Mode Chromatography (MMC) , which combines reversed-phase and ion-exchange characteristics, presents another powerful alternative.[8][9][10] An MMC column with cation-exchange properties could provide tunable retention based on both the hydrophobicity of the propyl group and the positive charge of the protonated amine, offering an additional level of selectivity to be explored in further method development.[11][12]

Conclusion

This guide illustrates that for polar analytes like this compound, a departure from traditional reversed-phase C18 chromatography is often necessary. By understanding the physicochemical properties of the analyte and the underlying principles of different separation modes, a robust and reliable analytical method can be developed. Hydrophilic Interaction Liquid Chromatography (HILIC) provides a superior solution in this case, delivering the retention, resolution, and peak shape required for accurate and precise analysis in a demanding research and development environment.

References

  • Waters Corporation. (2025, June 18). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. Available from: [Link]

  • SIELC Technologies. Mixed-Mode HPLC Separation. Available from: [Link]

  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. Available from: [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Available from: [Link]

  • Orlovsky, V., & Zelechonok, Y. (2011, August/September). Evolution of Mixed-Mode Chromatography. Available from: [Link]

  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Available from: [Link]

  • Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography. Available from: [Link]

  • Cheregi, M., et al. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC. Available from: [Link]

  • Buszewski, B., & Noga, S. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. Available from: [Link]

  • Google Patents. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Dr. Maisch GmbH. HILIC. Available from: [Link]

  • PolyLC Inc. HILIC Columns for Polar Separations. Available from: [Link]

  • Lemasson, E., et al. (2020, November 12). Mixed-Mode Chromatography—A Review. LCGC International. Available from: [Link]

  • PubChem. 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine. Available from: [Link]

  • MDPI. (2024, September 30). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Available from: [Link]

  • Research and Reviews. (2015, April 27). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Available from: [Link]

  • PubChem. 4-Amino-1,2,5-oxadiazol-3-ol. Available from: [Link]

  • Doklady Chemistry. (2023, November 1). 4-AZIDO-3-AMINO-1,2,5-OXADIAZOLE: SYNTHESIS, STRUCTURAL CHARACTERIZATION AND PHYSICO-CHEMICAL PROPERTIES. Available from: [Link]

  • ResearchGate. (2023, July 10). (PDF) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available from: [Link]

  • MDPI. (2023, July 20). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available from: [Link]

  • Office of Scientific and Technical Information. (2023, June 14). Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5- oxadiazol-3-yl). Available from: [Link]

  • Baghdad Science Journal. Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. Available from: [Link]

Sources

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